molecular formula C9H10O4 B1346105 2,6-Dihydroxy-4-methoxyacetophenone CAS No. 7507-89-3

2,6-Dihydroxy-4-methoxyacetophenone

Numéro de catalogue: B1346105
Numéro CAS: 7507-89-3
Poids moléculaire: 182.17 g/mol
Clé InChI: GKSGTWUNURZTKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2',6'-dihydroxy-4'-methoxyacetophenone is a member of the class of acetophenones that is 2',4',6'-trihydroxyacetophenone in which the hydroxy group at position 4' is replaced by a methoxy group. It has a role as a plant metabolite and a phytoalexin. It is a monomethoxybenzene, a member of resorcinols and a dihydroxyacetophenone. It is functionally related to a 2',4',6'-trihydroxyacetophenone.
2',6'-Dihydroxy-4'-methoxyacetophenone has been reported in Kalmia latifolia and Sanguisorba minor with data available.

Propriétés

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGTWUNURZTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226044
Record name Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7507-89-3
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7507-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methylphloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name phloretin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-O-METHYLPHLOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 2,6-Dihydroxy-4-methoxyacetophenone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound that has garnered scientific interest due to its biological activities, particularly its role as a phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, forming a key component of their defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, detailing its quantification, isolation methodologies, and the biosynthetic and signaling pathways that govern its production. This information is critical for researchers in natural product chemistry, plant pathology, and drug development seeking to understand and harness the therapeutic potential of this bioactive molecule.

Natural Occurrence and Quantitative Data

This compound has been identified in a limited number of plant species, with its most well-documented presence in the Rosaceae family. It has also been detected in other plant tissues and fruits, although comprehensive quantitative data across a wide range of species is still an area of active research.

Table 1: Natural Occurrence of this compound in Plants

FamilySpeciesPlant PartMethod of DetectionReference(s)
RosaceaeSanguisorba minor (Salad Burnet)RootsTLC, UV, MS, ¹H NMR[1]
EricaceaeKalmia latifolia (Mountain Laurel)Not specifiedNot specified[2]
RutaceaeCitrus sinensis (Sweet Orange)FruitNot specified
RosaceaePrunus domestica (European Plum)FruitNot specified

Table 2: Biological Activity Data of this compound

Biological ActivityTest OrganismValueReference(s)
Antifungal (Spore Germination Inhibition)Botrytis cinereaED₅₀ = 45 µM[3]
Antifungal (Spore Germination Inhibition)Phomopsis perniciosaED₅₀ = 410 µM[3]

Experimental Protocols

The isolation and quantification of this compound from plant sources require specific and detailed experimental procedures. The following protocols are based on established methodologies for the extraction and analysis of phenolic compounds from plant matrices.

Protocol 1: Extraction of this compound from Sanguisorba minor Roots

This protocol is adapted from the general principles of phytoalexin extraction.

  • Plant Material Preparation:

    • Freshly harvested roots of Sanguisorba minor are thoroughly washed with distilled water to remove soil and debris.

    • The roots are then blotted dry and finely chopped.

    • For elicitation studies, the root tissues can be inoculated with a fungal spore suspension (e.g., Botrytis cinerea) and incubated for a specific period (e.g., 48-72 hours) to induce phytoalexin production[4].

  • Extraction:

    • The prepared root material (e.g., 100 g) is homogenized in a blender with a suitable solvent, such as methanol or ethanol (e.g., 500 mL).

    • The homogenate is transferred to an Erlenmeyer flask and stirred at room temperature for 24 hours in the dark.

    • The mixture is then filtered through Whatman No. 1 filter paper. The residue is re-extracted twice with the same solvent to ensure complete extraction.

  • Solvent Partitioning and Concentration:

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

    • Each fraction is dried over anhydrous sodium sulfate and evaporated to dryness.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This is a generalized HPLC method that can be optimized for the specific analysis of this compound.

  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is required.

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • A gradient elution is typically employed to achieve good separation. An example gradient is as follows:

      • 0-5 min: 10% B

      • 5-25 min: 10-80% B

      • 25-30 min: 80% B

      • 30-35 min: 80-10% B (column re-equilibration)

    • The flow rate is typically set at 1.0 mL/min, and the column temperature is maintained at 25-30°C.

  • Detection and Quantification:

    • The detection wavelength should be set at the maximum absorbance of this compound. The UV spectrum of the compound should be determined, but a common wavelength for phenolic compounds is around 280 nm.

    • A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.

    • The concentration of the compound in the plant extract is determined by comparing its peak area with the calibration curve.

Signaling and Biosynthetic Pathways

Elicitor-Induced Signaling Pathway for Phytoalexin Biosynthesis

As a phytoalexin, the biosynthesis of this compound is induced in response to pathogen attack. The following diagram illustrates a generalized signaling cascade initiated by the recognition of a pathogen-associated molecular pattern (PAMP) or elicitor.

Elicitor_Signaling_Pathway PAMP Pathogen-Associated Molecular Pattern (PAMP) / Elicitor PRR Pattern Recognition Receptor (PRR) on Plant Cell Membrane PAMP->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Activation MAPK Mitogen-Activated Protein Kinase (MAPK) Cascade PRR->MAPK Activation ROS->MAPK TFs Activation of Transcription Factors (TFs) MAPK->TFs PBG Phytoalexin Biosynthesis Genes (e.g., PAL, CHS) TFs->PBG Upregulation Biosynthesis Biosynthesis of This compound PBG->Biosynthesis Enzyme Production Defense Plant Defense Response Biosynthesis->Defense

Elicitor-induced signaling pathway for phytoalexin biosynthesis.
Proposed Biosynthetic Pathway of this compound

The biosynthesis of acetophenones in plants is generally understood to originate from the phenylpropanoid pathway[5]. The specific enzymatic steps leading to this compound are not yet fully elucidated but are proposed to involve the polyketide pathway. The following diagram outlines a plausible biosynthetic route.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone_Synthase Chalcone Synthase (CHS) -like enzyme p_Coumaroyl_CoA->Chalcone_Synthase Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Chalcone_Synthase Intermediate Polyketide Intermediate Chalcone_Synthase->Intermediate Condensation & Cyclization Phloracetophenone 2',4',6'-Trihydroxyacetophenone (Phloracetophenone) Intermediate->Phloracetophenone Decarboxylation Methylation O-Methyltransferase (OMT) Phloracetophenone->Methylation Final_Product This compound Methylation->Final_Product Methylation at C4

Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a valuable natural product with demonstrated antifungal properties, positioning it as a compound of interest for both agricultural and pharmaceutical applications. Its role as a phytoalexin in plants like Sanguisorba minor underscores its importance in plant defense and provides a model system for studying induced resistance. Further research is warranted to fully elucidate its biosynthetic pathway, explore its presence in a wider range of plant species, and comprehensively evaluate its pharmacological potential. The protocols and pathways detailed in this guide offer a foundational resource for scientists and researchers to advance the understanding and application of this promising bioactive molecule.

References

Physical and chemical properties of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-Dihydroxy-4-methoxyacetophenone. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and known biological activities, including its roles as a phytoalexin with antifungal and anti-inflammatory properties. Detailed experimental protocols for its synthesis, purification, and analysis are also provided, along with graphical representations of its known mechanisms of action to facilitate a deeper understanding of its therapeutic potential.

Physical and Chemical Properties

This compound, also known as 4-O-Methylphloracetophenone, is a naturally occurring phenolic compound. It belongs to the class of acetophenones and is characterized by a benzene ring substituted with two hydroxyl groups, one methoxy group, and an acetyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 7507-89-3
Melting Point 141 - 142 °C
Appearance Solid
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone
InChI InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3
InChIKey GKSGTWUNURZTKD-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1O)OC)O

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsSource
¹H NMR Signals corresponding to methyl protons, aromatic protons, and hydroxyl protons.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, methyl carbon of the acetyl group, and methoxy carbon.
FTIR (ATR) Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (carbonyl group), C-O stretching (methoxy group), and aromatic C=C stretching.
GC-MS Molecular ion peak (M⁺) at m/z 182, with a prominent fragment at m/z 167.

Experimental Protocols

Synthesis via Hoesch Reaction

The synthesis of this compound can be achieved through a modified Hoesch reaction, which is a type of Friedel-Crafts acylation. This method involves the reaction of a polyhydroxy- or polyalkoxyphenol with a nitrile in the presence of a Lewis acid catalyst.

Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-dihydroxy-5-methoxybenzene (phloroglucinol monomethyl ether) in a suitable anhydrous solvent (e.g., diethyl ether).

  • Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as anhydrous zinc chloride or aluminum chloride.

  • Acylation: While stirring vigorously, add a stoichiometric amount of acetonitrile dropwise to the cooled mixture.

  • Reaction: Allow the reaction to proceed at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is hydrolyzed by pouring it onto a mixture of ice and dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification by Recrystallization

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is completely dissolved to obtain a homogeneous solution.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty ATR crystal before analyzing the sample.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.

Data Acquisition:

  • Inject the sample into a GC-MS system equipped with a suitable capillary column.

  • Use an appropriate temperature program for the GC to ensure good separation.

  • The mass spectrometer is typically operated in Electron Ionization (EI) mode.

Biological Activity and Signaling Pathways

This compound has been identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its biological activities include antifungal, anti-inflammatory, and antileishmanial effects.

Anti-inflammatory Activity

Studies on the structurally related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, have shown that it exerts anti-inflammatory effects by modulating the response of macrophages and neutrophils. It significantly reduces the production of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and nitric oxide. Furthermore, it has been observed to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils.

anti_inflammatory_pathway cluster_macrophage Macrophage Response cluster_neutrophil Neutrophil Response LPS LPS TLR4 TLR4 LPS->TLR4 binds Macrophage Macrophage NFkB NF-κB Activation TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflammatory induces iNOS iNOS NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Compound 2,6-Dihydroxy-4- methoxyacetophenone Compound->NFkB inhibits CD62L_cleavage CD62L Cleavage Compound->CD62L_cleavage blocks Neutrophil Neutrophil Adhesion Reduced Neutrophil Adhesion & Migration

Proposed Anti-inflammatory Mechanism
Antifungal and Antileishmanial Activity

As a phytoalexin, this compound contributes to the plant's defense against fungal pathogens. The general mechanism of action for phytoalexins involves the disruption of the pathogen's cellular processes. This can include damaging the cell membrane, inhibiting metabolic pathways, or preventing reproduction.

A structurally related chalcone has demonstrated activity against Leishmania amazonensis by altering the parasite's sterol biosynthesis. This leads to an accumulation of early sterol precursors and a reduction in essential C-14 demethylated and C-24 alkylated sterols.

antimicrobial_workflow cluster_antifungal Antifungal Mechanism cluster_antileishmanial Antileishmanial Mechanism Compound_AF 2,6-Dihydroxy-4- methoxyacetophenone Disruption Disruption Compound_AF->Disruption Inhibition_M Inhibition Compound_AF->Inhibition_M Inhibition_R Inhibition Compound_AF->Inhibition_R Membrane Fungal Cell Membrane Metabolism Metabolic Pathways Reproduction Fungal Reproduction Disruption->Membrane Inhibition_M->Metabolism Inhibition_R->Reproduction Compound_AL 2,6-Dihydroxy-4- methoxyacetophenone (related chalcone) Sterol_Synth Sterol Biosynthesis in Leishmania Compound_AL->Sterol_Synth inhibits Sterol_Imbalance Sterol Imbalance Sterol_Synth->Sterol_Imbalance Parasite_Death Parasite Death Sterol_Imbalance->Parasite_Death

Spectroscopic Profile of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dihydroxy-4-methoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, natural product chemistry, and drug discovery.

Introduction

This compound, also known as 4-O-methylphloracetophenone, is a phenolic ketone that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors. This guide presents a consolidated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

¹³C NMR

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableData not available

Note: While the existence of IR spectra is noted in spectral databases, detailed experimental data with peak assignments for this compound is not currently published in accessible literature.

Table 3: Mass Spectrometry (MS) Data[1]
TechniqueIonization ModeKey m/z Values
GC-MSEI182 (M⁺), 167
MS/MSESI (-)181 ([M-H]⁻), 166, 138, 123

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acetophenone derivatives. The specific parameters may vary depending on the instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to approximately 12-15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds or a direct infusion probe with an electrospray ionization (ESI) source for less volatile or thermally labile compounds.

  • Instrumentation: Employ a mass spectrometer capable of providing the desired mass accuracy and fragmentation information (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition:

    • GC-MS (Electron Ionization - EI): Acquire mass spectra over a suitable mass range (e.g., m/z 40-500) as the compound elutes from the GC column.

    • ESI-MS: Infuse the sample solution into the ESI source and acquire the mass spectrum in either positive or negative ion mode. For MS/MS analysis, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS, ESI-MS) Purification->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Functional Group Identification) IR->Process_IR Process_MS Process MS Data (Molecular Weight, Fragmentation) MS->Process_MS Structure Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

Biosynthesis Pathway of 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-methylphloracetophenone, is a naturally occurring phenolic compound belonging to the acetophenone class.[1] It has been identified in various plant species and is recognized as a phytoalexin, playing a role in plant defense mechanisms. The structural backbone of this molecule suggests its origin from the polyketide biosynthetic pathway, a common route for the synthesis of a wide array of aromatic compounds in plants and microorganisms. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of polyketide and phenylpropanoid metabolism. While specific enzymes for this exact molecule are not yet fully characterized, this guide outlines the key enzymatic steps, proposes a logical reaction sequence, and provides representative experimental protocols based on analogous well-studied pathways.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed in two major stages:

  • Formation of the Phloroglucinol Core via a Type III Polyketide Synthase (PKS): This stage involves the assembly of a polyketide chain from simple precursors, followed by intramolecular cyclization to form the characteristic dihydroxyphenyl ring.

  • Regiospecific O-methylation by an O-Methyltransferase (OMT): A methyl group is transferred from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the phloroglucinol ring to yield the final product.

A schematic representation of this proposed pathway is detailed below.

Biosynthesis_of_2_6_Dihydroxy_4_methoxyacetophenone Putative Biosynthesis of this compound acetyl_coa Acetyl-CoA pks Acetophenone Synthase (Type III PKS) acetyl_coa->pks Starter unit malonyl_coa 3x Malonyl-CoA malonyl_coa->pks Extender units sam S-Adenosyl-L-methionine (SAM) omt Phloroglucinol O-Methyltransferase (OMT) sam->omt sah S-Adenosyl-L-homocysteine (SAH) polyketide Tetraketide Intermediate phloracetophenone 2,4,6-Trihydroxyacetophenone (Phloracetophenone) polyketide->phloracetophenone phloracetophenone->omt product This compound pks->polyketide Condensation & Cyclization omt->sah omt->product

Caption: A diagram illustrating the proposed biosynthetic pathway of this compound.

Core Enzymatic Steps and Homologous Systems

Acetophenone Synthase (A Type III Polyketide Synthase)

The initial and rate-limiting step is catalyzed by a Type III Polyketide Synthase (PKS). These enzymes are homodimeric and utilize a Cys-His-Asn catalytic triad to perform iterative decarboxylative condensations of malonyl-CoA units with a starter molecule, in this case, acetyl-CoA.

  • Reaction: Acetyl-CoA + 3 Malonyl-CoA → 2,4,6-Trihydroxyacetophenone + 4 CoASH + 3 CO₂

  • Mechanism: The biosynthesis is initiated with the loading of an acetyl-CoA starter unit onto the active site cysteine of the PKS. This is followed by three successive rounds of condensation with malonyl-CoA as the extender unit. The resulting linear tetraketide intermediate undergoes an intramolecular C2-C7 aldol cyclization, followed by aromatization to yield the phloracetophenone core.

  • Homologous Enzyme: While a specific acetophenone synthase for this pathway has not been isolated, stilbene synthases (STS) from Pinus species, such as Pinus strobus, are well-characterized Type III PKSs that provide a strong model.[2] These enzymes catalyze a similar condensation and cyclization reaction, albeit with different starter CoAs (e.g., cinnamoyl-CoA or p-coumaroyl-CoA).[3] The kinetic properties of a stilbene synthase from Pinus strobus (PSSTS2) have been reported, showing a preference for cinnamoyl-CoA.[3]

Phloroglucinol O-Methyltransferase (OMT)

The final step in the biosynthesis is the regiospecific methylation of the 4-hydroxyl group of 2,4,6-trihydroxyacetophenone. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

  • Reaction: 2,4,6-Trihydroxyacetophenone + SAM → this compound + SAH

  • Mechanism: The OMT enzyme binds both the phloracetophenone substrate and the methyl donor, SAM. The enzyme's active site positions the 4-hydroxyl group for a nucleophilic attack on the methyl group of SAM, leading to the formation of the methylated product and S-adenosyl-L-homocysteine (SAH).

  • Homologous Enzyme: A well-characterized analogous enzyme is the Phloroglucinol O-Methyltransferase (POMT) from Rosa chinensis.[4] This enzyme is involved in the biosynthesis of 1,3,5-trimethoxybenzene and specifically methylates phloroglucinol.[4] The substrate specificity of POMT is narrow, showing high activity towards phloroglucinol and limited activity with other phenolic compounds.[4]

Quantitative Data

Specific quantitative data for the enzymes directly involved in this compound biosynthesis is not yet available in the literature. However, data from homologous enzymes can provide an estimate of their potential catalytic efficiencies.

Enzyme (Homologous)SubstrateKm (µM)kcat (s-1)OrganismReference
Stilbene Synthase (PSSTS2)Cinnamoyl-CoA1.1N/APinus strobus[3]
Stilbene Synthase (PDSTS2)p-Coumaroyl-CoA2.9N/APinus densiflora[3]
Phloroglucinol O-Methyltransferase (POMT)Phloroglucinol5.6N/ARosa chinensis[5]

N/A: Data not available in the cited literature.

Experimental Protocols

The following protocols are based on established methods for the characterization of Type III PKSs and OMTs and can be adapted for the study of the biosynthesis of this compound.

Heterologous Expression and Purification of a Candidate Acetophenone Synthase (Type III PKS)

This protocol describes the expression of a candidate PKS gene in E. coli and its subsequent purification.

PKS_Purification_Workflow Workflow for PKS Heterologous Expression and Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cDNA Isolate cDNA from Pinus strobus tissue PCR PCR amplify candidate PKS gene cDNA->PCR vector Ligate into pET expression vector PCR->vector transform_e_coli Transform into E. coli BL21(DE3) vector->transform_e_coli culture Grow E. coli culture to OD600 ~0.6 transform_e_coli->culture induce Induce with IPTG (e.g., 0.5 mM, 18°C, 16h) culture->induce harvest Harvest cells by centrifugation induce->harvest lysis Cell lysis (sonication) harvest->lysis centrifugation Centrifugation to clarify lysate lysis->centrifugation affinity Ni-NTA affinity chromatography centrifugation->affinity sds_page SDS-PAGE analysis of fractions affinity->sds_page

Caption: A workflow diagram for the heterologous expression and purification of a candidate Acetophenone Synthase.

  • Gene Isolation and Cloning:

    • Isolate total RNA from a plant source known to produce this compound (e.g., young needles of Pinus strobus).

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Design degenerate primers based on conserved regions of known Type III PKSs or utilize sequence information from transcriptome analysis to amplify the full-length cDNA of the candidate acetophenone synthase.

    • Clone the amplified PCR product into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

    • Transform the resulting plasmid into an E. coli expression strain like BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

    • Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

Enzyme Assay for Acetophenone Synthase Activity

This assay measures the formation of the phloracetophenone product from acetyl-CoA and malonyl-CoA.

  • Reaction Mixture:

    • 100 mM Potassium Phosphate buffer (pH 7.0)

    • 100 µM Acetyl-CoA

    • 200 µM Malonyl-CoA

    • 1-5 µg of purified recombinant acetophenone synthase

    • Total volume: 100 µL

  • Procedure:

    • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 20% HCl.

    • Extract the product with 200 µL of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the product by HPLC-UV.

Enzyme Assay for Phloroglucinol O-Methyltransferase Activity

This assay measures the methylation of 2,4,6-trihydroxyacetophenone using radiolabeled SAM.[4]

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 100 µM 2,4,6-Trihydroxyacetophenone

    • 10 µM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol)

    • 1-5 µg of purified recombinant OMT

    • Total volume: 50 µL

  • Procedure:

    • Combine all reagents except the enzyme and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified OMT.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction by adding 5 µL of 2N HCl.

    • Extract the radiolabeled product with 100 µL of ethyl acetate.

    • Centrifuge to separate the phases and transfer a portion of the organic layer to a scintillation vial.

    • Quantify the radioactivity using a liquid scintillation counter.

HPLC-UV Method for Quantification of this compound

This method can be used to quantify the final product in enzyme assays or plant extracts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Quantification: Generate a standard curve using a purified standard of this compound of known concentrations.

Conclusion

The biosynthesis of this compound is proposed to be a two-step process involving a Type III polyketide synthase and an O-methyltransferase. While the specific enzymes have not been definitively identified, this guide provides a robust framework based on well-characterized homologous systems. The provided experimental protocols offer a starting point for the heterologous expression, purification, and characterization of the candidate enzymes involved in this pathway. Further research, including gene discovery in relevant plant species and detailed biochemical characterization of the identified enzymes, will be crucial to fully elucidate the intricacies of this compound biosynthesis. This knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and related valuable phenolic compounds.

References

An In-depth Technical Guide to 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2,6-Dihydroxy-4-methoxyacetophenone, a notable member of the acetophenone class of organic compounds, is distinguished by its dihydroxy and methoxy substitutions on the phenyl ring.[1] Its formal IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone .[1] This compound is also commonly referred to by its synonym, 4-O-Methylphloracetophenone. The Chemical Abstracts Service (CAS) has assigned the registry number 7507-89-3 to this compound.[2]

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, purification, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7507-89-3[2]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Physical Description Solid[1]
Melting Point 141 - 142 °C[1]
logP (Computed) 1.309[3]
Water Solubility (log10ws, Computed) -1.35 mol/L[3]
Boiling Point (Computed) 674.51 K[3]

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Data PointsSource
Mass Spectrometry (GC-MS) Top Peak (m/z): 167[1]
¹³C NMR Spectra available in public databases.[1]
¹H NMR Spectra available in public databases.
Infrared (IR) Spectroscopy Spectra available in public databases.[1]
Raman Spectroscopy Spectra available in public databases.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, typically involving the modification of a phloroglucinol or resorcinol precursor.

Synthetic Pathways

One reported method for the preparation of this compound involves the reaction of boiling aqueous potassium hydroxide on methyl 3-acetyl-2,4-dihydroxy-6-methoxybenzoate, which results in a quantitative yield.[4] An alternative approach is the reaction on 3-trichloroacetyl-2,6-dihydroxy-4-methoxyacetophenone.[4]

A general workflow for the synthesis and purification of acetophenone derivatives is outlined in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Phloroglucinol derivative) reaction Chemical Reaction (e.g., Acylation/Methylation) start->reaction crude Crude Product reaction->crude extraction Solvent Extraction crude->extraction chromatography Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization pure_product Pure 2,6-Dihydroxy-4- methoxyacetophenone crystallization->pure_product analysis Spectroscopic Analysis (NMR, MS, IR) pure_product->analysis

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocol: Antifungal Spore Germination Inhibition Assay

Given its known antifungal properties, a key experimental protocol for researchers is the assessment of its impact on fungal spore germination.

Objective: To determine the half-maximal effective concentration (ED50) of this compound for the inhibition of fungal spore germination.

Materials:

  • This compound

  • Fungal spores (e.g., Botrytis cinerea, Phomopsis perniciosa)

  • Potato Dextrose Broth (PDB) or a suitable germination medium

  • Sterile distilled water

  • 96-well microtiter plates

  • Microscope with a hemocytometer or Malassez cell

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Harvest fungal spores from a mature culture into sterile distilled water.

    • Filter the suspension to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 2 x 10³ spores/mL using a hemocytometer.[5]

  • Test Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the germination medium to achieve a range of final concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the spore suspension to 50 µL of the diluted test compound solutions.[5]

    • Include positive (no compound) and negative (no spores) controls.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 25°C) for a period sufficient for germination to occur in the positive control (typically 12-24 hours).

  • Data Collection and Analysis:

    • After incubation, observe the wells under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • For each well, count the number of germinated and non-germinated spores in a random sample of at least 100 spores.

    • Calculate the percentage of germination inhibition for each concentration using the formula: % Inhibition = [(Germination in control - Germination in treatment) / Germination in control] x 100

    • Determine the ED50 value by plotting the percentage of inhibition against the compound concentration.

Biological Activity and Potential Applications in Drug Development

This compound is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[4] Its primary reported biological activity is its antifungal effect.

Antifungal Activity

This compound has demonstrated significant inhibitory effects on the spore germination of various fungi. Notably, it is a potent germination inhibitor of Botrytis cinerea and also shows activity against Phomopsis perniciosa.[4]

Table 3: Antifungal Activity of this compound

Fungal SpeciesActivity MetricValueSource
Botrytis cinereaED₅₀ (Spore Germination)45 µM[6]
Phomopsis perniciosaED₅₀ (Spore Germination)410 µM[6]

The potent antifungal properties of this molecule make it a valuable lead compound for the development of new agricultural fungicides or clinical antifungal agents.

Potential Anti-inflammatory and Anticancer Activities

While direct evidence for the anti-inflammatory or anticancer activities of this compound is limited, studies on closely related phloroglucinol derivatives suggest potential in these areas. Phloroglucinols are known to possess anti-inflammatory properties, often by modulating key signaling pathways. For instance, phloroglucinol has been shown to regulate the AMPK/Nrf2/HO-1 signaling pathway in lipopolysaccharide-stimulated macrophages, leading to a reduction in pro-inflammatory mediators.[6][7] This suggests that this compound may warrant investigation for similar activities.

The diagram below illustrates a proposed anti-inflammatory signaling pathway that could be modulated by phloroglucinol derivatives.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Phloroglucinol Phloroglucinol Derivative (e.g., this compound) AMPK AMPK Phloroglucinol->AMPK activates Phloroglucinol->NFkB inhibits Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression HO1->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces expression iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 induces expression

Caption: Proposed anti-inflammatory mechanism of phloroglucinol derivatives.

Furthermore, a derivative of this compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce cell cycle arrest in human colon adenocarcinoma cells, indicating potential for anticancer drug development.[8] These findings suggest that this compound and its derivatives represent a promising scaffold for the discovery of new therapeutic agents.

References

Solubility and stability of 2,6-Dihydroxy-4-methoxyacetophenone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2,6-Dihydroxy-4-methoxyacetophenone. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties to inform formulation, analytical method development, and stability studies.

Introduction

This compound is a phenolic ketone that has garnered interest in various scientific fields. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is crucial for its practical application and the development of robust formulations. This guide synthesizes available data on its solubility and stability, provides detailed experimental protocols for its assessment, and visualizes key processes to facilitate comprehension.

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and the choice of solvent systems for analysis, formulation, and manufacturing.

Qualitative Solubility

This compound exhibits solubility in a range of organic solvents. The available qualitative data is summarized in the table below.

Solvent ClassificationSolventSolubilityCitation
Halogenated ChloroformSoluble[1]
DichloromethaneSoluble[1]
Esters Ethyl AcetateSoluble[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble[1]
Ketones AcetoneSoluble[1]
Alcohols Hot MethanolSoluble[2]
Aqueous WaterEstimated at 2018 mg/L @ 25 °C[3]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents of high purity

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the supernatant from any remaining solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solids to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Quantify by HPLC/UV-Vis G->H I Calculate Solubility H->I

Workflow for Shake-Flask Solubility Measurement

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can be affected by various environmental factors.

Summary of Stability Data

The available stability data for this compound and its close structural analog, 2,6-dihydroxyacetophenone, are summarized below.

ConditionObservationCompound StudiedCitation
Photostability Photochemically stable in acetonitrile solution when irradiated at 366 nm, 254 nm, and >300 nm.2,6-dihydroxyacetophenone
Thermal Stability Thermally stable in the solid state.2,6-dihydroxyacetophenone
Chemical Stability Degrades in the presence of hydrogen peroxide under alkaline conditions (pH 10).2,6-dihydroxyacetophenone[4]

Note: Comprehensive studies on the stability of this compound across a range of pH values and in different solvents over extended periods are not extensively reported in the literature.

Experimental Protocol for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • High-purity solvents (e.g., water, methanol, acetonitrile)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

    • Alkaline Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

    • Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photodegradation: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • Identify and, if possible, characterize the major degradation products.

G Workflow for Forced Degradation Study cluster_stress Application of Stress Conditions A Prepare Stock Solution of This compound B Acidic (HCl) A->B C Alkaline (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at Various Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Evaluate Degradation Profile and Identify Degradants H->I G Potential Degradation Pathway via Baeyer-Villiger Oxidation A This compound C Aryl Ester Intermediate A->C Baeyer-Villiger Oxidation B [Oxidizing Agent] (e.g., Peroxy Acid) B->A B->C E 1,3-Dihydroxy-5-methoxybenzene + Acetic Acid C->E Hydrolysis D Hydrolysis D->C D->E

References

2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide to its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound identified as a phytoalexin in several plant species. This technical guide provides a comprehensive overview of its known biological activities, a plausible biosynthetic pathway, and its role in plant defense. Detailed, albeit hypothetical, experimental protocols for its extraction, characterization, and quantification are presented to facilitate further research. The guide also summarizes the available quantitative data on its bioactivities and explores its potential for applications in drug development. Signaling pathways involved in its production are discussed, and logical workflows are visualized to aid in understanding the complex biological processes.

Introduction

This compound, a member of the acetophenone class of organic compounds, is a significant plant metabolite with demonstrated biological activities. It is structurally related to 2',4',6'-trihydroxyacetophenone, with a methoxy group replacing the hydroxyl group at the 4' position[1]. This compound has been identified as a phytoalexin, a low molecular weight antimicrobial substance synthesized by plants in response to pathogenic attack or stress[1]. Its presence has been confirmed in plant species such as Sanguisorba minor (salad burnet) and Kalmia latifolia[1]. The growing interest in naturally derived compounds for pharmaceutical and agricultural applications underscores the importance of a detailed understanding of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone[1]
CAS Number 7507-89-3[1]
Appearance Solid[1]
Melting Point 141 - 142 °C[1]
SMILES CC(=O)C1=C(C=C(C=C1O)OC)O[1]
InChI InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3[1]

Biosynthesis in Plants

While the specific biosynthetic pathway for this compound has not been fully elucidated in plants, a hypothetical pathway can be proposed based on the well-established phenylpropanoid pathway and the biosynthesis of related phloroglucinol derivatives.

The biosynthesis likely originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Through a series of enzymatic reactions in the phenylpropanoid pathway, L-phenylalanine is converted to p-coumaroyl-CoA. This intermediate serves as a key precursor for a wide array of phenolic compounds.

The formation of the acetophenone backbone is then hypothesized to proceed through a polyketide synthase (PKS)-mediated pathway. A chalcone synthase (CHS)-like enzyme could catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. This intermediate would then undergo cyclization and aromatization to yield a phloroglucinol derivative, such as phloracetophenone. Subsequent enzymatic modifications, specifically hydroxylation and O-methylation, would lead to the final product. The methylation step is likely catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway L_Phenylalanine->Phenylpropanoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA PKS Polyketide Synthase (e.g., CHS-like) p_Coumaroyl_CoA->PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS Phloracetophenone Phloracetophenone (Hypothetical Intermediate) PKS->Phloracetophenone Hydroxylation Hydroxylation Phloracetophenone->Hydroxylation Methylation O-Methylation (OMT, SAM) Hydroxylation->Methylation DHMA 2,6-Dihydroxy-4- methoxyacetophenone Methylation->DHMA

Hypothetical Biosynthetic Pathway of this compound.

Physiological Role in Plants

Phytoalexin and Defense

This compound is recognized as a phytoalexin, playing a crucial role in the plant's defense mechanisms against pathogens[1]. Phytoalexins are antimicrobial compounds that are synthesized and accumulate in plants at the site of infection following exposure to microorganisms or other forms of stress. The production of this compound in the roots of Sanguisorba minor is induced by fungal inoculation, suggesting its direct involvement in combating root pathogens[2].

Allelopathy

While direct evidence for the allelopathic activity of pure this compound is limited, extracts from Sanguisorba minor have demonstrated allelopathic effects, inhibiting the seed germination and initial growth of other plant species. Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. As a phenolic compound, it is plausible that this compound contributes to the overall allelopathic potential of the plants that produce it.

Biological Activities and Potential Applications

This compound and its derivatives have shown a range of biological activities that are of interest for drug development.

Antimicrobial Activity

The primary reported biological activity of this compound is its antifungal property. It has been shown to inhibit the spore germination of the pathogenic fungi Botrytis cinerea and Phomopsis perniciosa[2]. While comprehensive data on its antibacterial activity is lacking, extracts of Sanguisorba minor, which contains this compound, have demonstrated activity against various bacteria[3][4][5].

OrganismActivityValueReference
Botrytis cinereaED₅₀ (Spore Germination Inhibition)45 µM[2]
Phomopsis perniciosaED₅₀ (Spore Germination Inhibition)410 µM[2]
Anticancer Potential

While there is no direct evidence of the anticancer activity of this compound, several studies have demonstrated the cytotoxic effects of structurally related acetophenone and chalcone derivatives against various cancer cell lines. This suggests that this compound could serve as a lead compound for the synthesis of novel anticancer agents.

CompoundCell LineActivityValue (µM)Reference
4'-hydroxy-2',6'-dimethoxychalconeCEM/ADR5000 (Leukemia)IC₅₀2.54[6]
4'-hydroxy-2',6'-dimethoxychalconeHepG2 (Hepatocarcinoma)IC₅₀58.63[6]
2-hydroxy-4-methoxyacetophenone chalcone derivative (LY-2)MCF-7 (Breast Cancer)IC₅₀4.61 - 9[7]
2-hydroxy-4-methoxyacetophenone chalcone derivative (LY-8)HT29 (Colorectal Cancer)IC₅₀4.61 - 9[7]
2-hydroxy-4-methoxyacetophenone chalcone derivative (LY-10)A549 (Lung Cancer)IC₅₀4.61 - 9[7]

Signaling Pathways for Induction

The biosynthesis of phytoalexins, including this compound, is tightly regulated by complex signaling networks within the plant. Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated.

A key signaling molecule involved in the induction of many phytoalexins is jasmonic acid (JA) . The perception of an elicitor at the cell surface leads to a cascade of events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the biosynthesis of jasmonic acid, which then acts as a secondary messenger to activate the expression of genes encoding the biosynthetic enzymes for phytoalexin production.

Signaling_Pathway Elicitor Elicitor (PAMPs/DAMPs) Receptor Cell Surface Receptor Elicitor->Receptor Early_Signaling Early Signaling Events (Ion fluxes, ROS, MAPK cascade) Receptor->Early_Signaling JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Early_Signaling->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Signaling JA Signaling Cascade JA->JA_Signaling Transcription_Factors Activation of Transcription Factors JA_Signaling->Transcription_Factors Gene_Expression Expression of Biosynthetic Genes (e.g., PKS, OMT) Transcription_Factors->Gene_Expression DHMA_Production This compound Production Gene_Expression->DHMA_Production

Simplified Jasmonic Acid Signaling Pathway for Phytoalexin Induction.

Experimental Protocols

The following are proposed, detailed methodologies for the extraction, purification, characterization, and quantification of this compound based on established phytochemical techniques for similar compounds.

Extraction and Isolation from Sanguisorba minor Roots

Extraction_Workflow Start Dried & Powdered Sanguisorba minor Roots Maceration Maceration with 80% Methanol (1:10 w/v, 24h, RT, x3) Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation (under reduced pressure) Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Dichloromethane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient elution: Hexane -> Ethyl Acetate) EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Combined Fractions Containing the Target Compound Fraction_Collection->Purified_Fractions Prep_HPLC Preparative HPLC (C18 column, Methanol:Water gradient) Purified_Fractions->Prep_HPLC Final_Compound Pure this compound Prep_HPLC->Final_Compound

Workflow for the Extraction and Isolation of this compound.

Methodology:

  • Plant Material: Collect fresh roots of Sanguisorba minor, wash thoroughly, air-dry in the shade, and grind into a fine powder.

  • Extraction: Macerate the powdered root material with 80% methanol (1:10, w/v) at room temperature for 24 hours with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane, and ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light.

  • Purification: Combine the fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification by HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A linear gradient starting from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of purified this compound in methanol (1 mg/mL).

  • Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Sample Preparation: Extract the plant material as described in the extraction protocol. Dilute the extract to an appropriate concentration with methanol and filter through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of this compound in the plant extract by comparing its peak area with the calibration curve.

Conclusion

This compound is a plant metabolite with significant potential, particularly due to its role as a phytoalexin with antifungal properties. While its full biosynthetic pathway and the specific signaling cascades that regulate its production are yet to be completely elucidated, the available information provides a strong foundation for future research. The proposed experimental protocols in this guide offer a starting point for researchers aiming to isolate, identify, and quantify this compound. Further investigation into its broader spectrum of biological activities, including its potential as an anticancer and allelopathic agent, is warranted and could lead to the development of new applications in medicine and agriculture.

References

Unveiling 2,6-Dihydroxy-4-methoxyacetophenone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 2,6-Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound with notable biological activities. This document details its discovery, methods for its isolation from natural sources, a plausible synthetic route, and its potential as an antifungal and anticancer agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding.

Introduction and Discovery

This compound, also known as 4-O-methylphloracetophenone, is a phytoalexin primarily discovered in the root tissues of Sanguisorba minor (salad burnet), a member of the Rosaceae family.[1][2] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogenic attack. The identification of this compound was a significant step in understanding the defense mechanisms of Sanguisorba minor against fungal pathogens.[1] Subsequent studies have also reported its presence in other plant species, such as Kalmia latifolia. Its discovery has prompted further investigation into its biological properties, particularly its antifungal and potential anticancer activities.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and spectral data for this compound is presented in Table 1. This data is crucial for its identification and characterization in both natural extracts and synthetic preparations.

PropertyValueReference
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Number 7507-89-3
Appearance Solid
Melting Point 141 - 142 °C
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone

Table 1: Physicochemical Properties of this compound.

Isolation from Natural Sources

The primary natural source for the isolation of this compound is the root of Sanguisorba minor.[1][2] The following is a detailed experimental protocol based on standard phytochemical isolation techniques.

Experimental Protocol: Isolation from Sanguisorba minor

Objective: To isolate this compound from the root tissue of Sanguisorba minor.

Materials:

  • Dried and powdered roots of Sanguisorba minor

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered roots of Sanguisorba minor with 5 L of methanol at room temperature for 72 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water and partition successively with n-hexane and ethyl acetate.

    • Collect the ethyl acetate fraction, as phenolic compounds like acetophenones are typically soluble in this solvent.

    • Evaporate the ethyl acetate under reduced pressure to yield the crude ethyl acetate extract.

  • Column Chromatography:

    • Subject the crude ethyl acetate extract to silica gel column chromatography.

    • Prepare the column using a slurry of silica gel in n-hexane.

    • Load the extract onto the column and elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor by TLC, visualizing with UV light and a suitable staining reagent (e.g., vanillin-sulfuric acid).

  • Purification:

    • Combine fractions showing the presence of the target compound (based on TLC comparison with a standard, if available, or by subsequent analysis).

    • Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Characterization:

    • Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of this compound.

G start Dried Sanguisorba minor Roots extraction Maceration with Methanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (n-Hexane/EtOAc) concentration1->partitioning concentration2 Concentration of EtOAc Fraction partitioning->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Purification of Target Fractions fraction_collection->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: Workflow for the isolation of this compound.

Chemical Synthesis

While the compound is naturally occurring, chemical synthesis provides a reliable and scalable alternative for obtaining larger quantities for research and development. The following is a plausible multi-step synthesis protocol based on established organic chemistry reactions for similar phenolic compounds.

Proposed Synthetic Pathway

A likely synthetic route starts from phloroglucinol, which is first monomethylated, followed by a Friedel-Crafts acylation.

G phloroglucinol Phloroglucinol methylation Monomethylation (e.g., (CH₃)₂SO₄, base) phloroglucinol->methylation methoxyphloroglucinol 1,3-Dihydroxy-5-methoxybenzene methylation->methoxyphloroglucinol acylation Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl₃) methoxyphloroglucinol->acylation product This compound acylation->product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of 1,3-Dihydroxy-5-methoxybenzene

  • Materials: Phloroglucinol, dimethyl sulfate, sodium hydroxide, diethyl ether.

  • Procedure:

    • Dissolve phloroglucinol in a solution of sodium hydroxide in water at a low temperature (0-5 °C).

    • Slowly add dimethyl sulfate dropwise while maintaining the temperature and pH.

    • Stir the reaction mixture for several hours at room temperature.

    • Acidify the reaction mixture with dilute HCl and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Materials: 1,3-Dihydroxy-5-methoxybenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

    • Add acetyl chloride dropwise to the suspension at 0 °C.

    • Add a solution of 1,3-Dihydroxy-5-methoxybenzene in dry DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activities and Potential Applications

This compound has demonstrated significant biological activities, particularly as an antifungal and potential anticancer agent.

Antifungal Activity

As a phytoalexin, this compound exhibits notable antifungal properties. It has been shown to be a strong inhibitor of spore germination in Botrytis cinerea, a common plant pathogen.[3] The antifungal efficacy against two non-pathogenic fungi is summarized in Table 2.

Fungal SpeciesED₅₀ (μM)Reference
Botrytis cinerea 45[3]
Phomopsis perniciosa 410[3]

Table 2: Antifungal Activity of this compound.

The mechanism of its antifungal action is likely related to the disruption of fungal cell membrane integrity or inhibition of key enzymes involved in germination and growth.

Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, related compounds have shown promising results. For instance, a structurally similar compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, exhibited good cytotoxic effects against the HT-29 human colon adenocarcinoma cell line in a dose- and time-dependent manner.[4] This compound was found to induce apoptosis and cause G0/G1 cell cycle arrest.[4] Another related compound, 2,4',6-trihydroxy-4-methoxybenzophenone, also showed inhibitory effects on HT-29 cells with IC₅₀ values of 172 µM, 144 µM, and 122 µM after 24, 48, and 72 hours of treatment, respectively.[5] These findings suggest that this compound may also possess anticancer properties worthy of further investigation.

Derivatives of similar phenolic compounds, such as chalcones, have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt/mTOR.

G compound This compound (or related chalcone) pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

References

Navigating the Unknown: A Health and Safety Guide for 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-methoxyacetophenone (CAS No. 7507-89-3) is a naturally occurring phenolic compound with documented antifungal properties. As a phytoalexin, it holds potential for various research and development applications. However, a comprehensive review of publicly available literature and safety databases reveals a significant gap in its health and safety profile. This technical guide provides a summary of the currently available information and, in the absence of specific toxicological data, outlines the standard experimental protocols necessary for a thorough safety assessment. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to handle this compound with appropriate caution and to design necessary toxicological studies.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and use in a laboratory setting. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 7507-89-3ChemScene[1]
Molecular Formula C₉H₁₀O₄ChemScene[1]
Molecular Weight 182.17 g/mol ChemScene[1]
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)ethanonePubChem[2]
Synonyms 2-Acetyl-4-methoxyresorcinol, 4-O-MethylphloroacetophenonePubChem[2], Human Metabolome Database[3]
Physical Description SolidPubChem[2]
Melting Point 141 - 142 °CPubChem[2]
Boiling Point 256.00 to 257.00 °C (estimated)The Good Scents Company[4]
Solubility Soluble in alcohol. Estimated water solubility: 2018 mg/L @ 25 °C.The Good Scents Company[4]

Health and Safety Data

A thorough search of regulatory databases and safety data sheets did not yield a specific Globally Harmonized System (GHS) classification for this compound. Similarly, no quantitative toxicological data, such as LD50 (median lethal dose) values, were found. This indicates that the acute and chronic toxicity of this compound has not been extensively studied or the data is not publicly available.

Hazard CategoryGHS ClassificationNotes
Acute Oral Toxicity Not availableNo data found.
Acute Dermal Toxicity Not availableNo data found.
Acute Inhalation Toxicity Not availableNo data found.
Skin Corrosion/Irritation Not availableNo data found.
Serious Eye Damage/Irritation Not availableNo data found.
Respiratory or Skin Sensitization Not availableNo data found.
Germ Cell Mutagenicity Not availableNo data found.
Carcinogenicity Not availableNo data found.
Reproductive Toxicity Not availableNo data found.
Specific Target Organ Toxicity (Single Exposure) Not availableNo data found.
Specific Target Organ Toxicity (Repeated Exposure) Not availableNo data found.
Aspiration Hazard Not availableNo data found.

In the absence of specific data, it is prudent to handle this compound as a potentially hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended. Work should be conducted in a well-ventilated area or a chemical fume hood.

Standard Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a series of standardized toxicological tests would be required. The following sections describe the general methodologies for key toxicity endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, or 425)

The objective of an acute oral toxicity study is to determine the short-term adverse effects of a substance following a single oral dose.[5]

  • Principle: The test substance is administered orally by gavage to fasted experimental animals (typically rats) in a stepwise procedure using a limited number of animals.[5] The OECD offers three alternative methods: the Fixed Dose Procedure (FDP, OECD 420), the Acute Toxic Class Method (ATC, OECD 423), and the Up-and-Down Procedure (UDP, OECD 425).[2]

  • Methodology (General):

    • Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[5]

    • Dose Administration: The substance is administered as a single dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[6]

    • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5]

    • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

    • Endpoint: The study allows for the determination of an LD50 value or a toxicity class according to the GHS.[2]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test determines the potential of a substance to cause skin irritation.[7][8]

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7][8] Skin irritation is identified by the substance's ability to reduce the viability of the skin model cells.[8]

  • Methodology:

    • Test System: A commercially available, validated RhE model is used.

    • Application of Test Substance: A small amount of the test substance is applied uniformly to the surface of the RhE tissue.

    • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 24 hours).[9]

    • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay.[8]

    • Endpoint: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[7]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][10]

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[1]

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.[1]

    • Dose Administration: The test substance is instilled into the conjunctival sac of one eye. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[1]

    • Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[3][10]

    • Data Collection: Ocular lesions are scored according to the Draize scale.[3]

    • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[11][12]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes that code for amino acid synthesis. The substance is tested for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the required amino acid and grow on a selective medium.[13][14]

  • Methodology:

    • Test Strains: At least five strains of bacteria are typically used to detect different types of mutations.[11]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]

    • Exposure: The bacteria are exposed to the test substance at various concentrations.[11]

    • Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the parent strain.

    • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[11]

Visualized Workflows

In the absence of known signaling pathways for this compound, the following diagrams illustrate a generalized workflow for the health and safety assessment of a chemical compound.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization & Management A Literature Review & In Silico Prediction B Physicochemical Characterization C In Vitro Toxicity Screening (e.g., Ames, Skin Irritation) A->C B->C D Acute Toxicity Testing (Oral, Dermal, Inhalation) C->D If warranted E Repeated Dose Toxicity Studies (Sub-acute/Sub-chronic) D->E D->E J Integrate Hazard and Exposure Data F Genotoxicity Testing (In vivo, if necessary) E->F G Reproductive/Developmental Toxicity Screening E->G H Identify Potential Routes of Exposure I Quantify Exposure Levels (Occupational/Consumer) H->I K Determine Level of Risk J->K J->K L Develop Risk Management Measures (e.g., PPE, Engineering Controls) K->L K->L M GHS Classification & Labeling L->M

Caption: Generalized workflow for chemical health and safety assessment.

Conclusion

While this compound is a compound of interest due to its biological activity, there is a clear lack of published health and safety data. This guide serves to highlight this data gap and provide a roadmap for the necessary toxicological evaluation. Researchers and drug development professionals should handle this compound with caution, adhering to standard safety protocols. The described OECD guidelines for toxicity testing provide a framework for generating the data required for a comprehensive risk assessment, ultimately ensuring the safe handling and use of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone from Phloroglucinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dihydroxy-4-methoxyacetophenone, a valuable phenolic intermediate in medicinal chemistry and natural product synthesis. The synthesis is approached as a two-step process commencing with the acylation of phloroglucinol to form phloroacetophenone, followed by a proposed selective O-methylation. This guide includes a summary of quantitative data, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to aid in the successful execution of this synthesis.

Introduction

This compound is a naturally occurring phenolic compound found in various plant species. Its structural motif is a key component in a range of biologically active molecules, making its efficient synthesis a topic of interest for researchers in drug discovery and organic synthesis. The synthetic route detailed herein utilizes readily available phloroglucinol as a starting material, employing a classic Hoesch reaction for acylation, followed by a proposed selective methylation to achieve the target molecule.

Data Presentation

Table 1: Summary of Key Reactions and Reported Yields
StepReactionReactantsReagents/CatalystProductReported Yield (%)Reference
1Hoesch Reaction (Acylation)Phloroglucinol, AcetonitrileZnCl₂, HCl (gas), Ether2',4',6'-Trihydroxyacetophenone (Phloroacetophenone)70-76%Organic Syntheses, Coll. Vol. 3, p.709 (1955)
2Selective O-Methylation (Proposed)2',4',6'-TrihydroxyacetophenoneDimethyl sulfate (DMS), K₂CO₃, AcetoneThis compoundNot ReportedProposed Method

Experimental Protocols

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) via Hoesch Reaction

This protocol is adapted from the well-established procedure in Organic Syntheses.[1]

Materials:

  • Phloroglucinol (anhydrous)

  • Acetonitrile (anhydrous)

  • Anhydrous ether

  • Anhydrous zinc chloride

  • Dry hydrogen chloride gas

  • Ice

  • Decolorizing carbon (Norit)

  • Hydrochloric acid (concentrated)

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Gas inlet tube

  • Mechanical stirrer

  • Reflux condenser

  • Ice-salt bath

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser, place 25 g (0.198 mole) of anhydrous phloroglucinol, 16.5 mL (13.0 g, 0.316 mole) of anhydrous acetonitrile, and 250 mL of anhydrous ether.

  • Catalyst Addition: Add 10 g of freshly fused and powdered anhydrous zinc chloride to the stirred mixture.

  • Introduction of HCl: Cool the flask in an ice-salt bath and pass a rapid stream of dry hydrogen chloride gas through the solution for two hours while maintaining vigorous stirring. The mixture will become a thick, yellow paste.

  • Reaction Period: Stopper the flask and allow it to stand in an ice chest for 24 hours. After this period, again pass dry hydrogen chloride gas through the mixture for another two hours.

  • Second Reaction Period: Stopper the flask and let it stand in the ice chest for an additional three days. A bulky orange-yellow precipitate of the ketimine hydrochloride will form.

  • Isolation of Ketimine Hydrochloride: Decant the ether and wash the precipitate with two 20 mL portions of dry ether.

  • Hydrolysis: Transfer the solid to a 2 L round-bottomed flask with 1 L of hot water. Attach a reflux condenser and boil the yellow solution vigorously for two hours.

  • Decolorization and Filtration: Add 3-4 g of decolorizing carbon (Norit) and continue boiling for five minutes. Filter the hot solution with suction.

  • Crystallization: Cool the filtrate to room temperature and then in an ice bath to induce crystallization.

  • Product Collection and Drying: Collect the crystals by suction filtration, wash with a small amount of cold water, and air-dry. The yield of phloroacetophenone is typically 24-26 g (70-76%). The product can be recrystallized from hot water if further purification is needed.

Step 2: Proposed Synthesis of this compound via Selective O-Methylation

This proposed protocol is based on standard procedures for the selective methylation of phenols. The regioselectivity for the 4-hydroxy group is anticipated due to its less sterically hindered nature and potential for intramolecular hydrogen bonding of the 2- and 6-hydroxy groups with the acetyl carbonyl, which may reduce their nucleophilicity.

Materials:

  • 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone)

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 2',4',6'-trihydroxyacetophenone in 150 mL of anhydrous acetone.

  • Base Addition: Add 1.1 equivalents of anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 30 minutes.

  • Methylating Agent Addition: Slowly add 1.05 equivalents of dimethyl sulfate (DMS) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Note: This is a proposed method. Optimization of the reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve the desired regioselectivity and yield. Potential side products include the di- and tri-methylated acetophenones.

Visualizations

Synthesis Pathway

Synthesis_Pathway Phloroglucinol Phloroglucinol Phloroacetophenone 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) Phloroglucinol->Phloroacetophenone Acetonitrile, ZnCl₂, HCl (Hoesch Reaction) Target This compound Phloroacetophenone->Target Dimethyl Sulfate, K₂CO₃ (Selective O-Methylation)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Acylation (Hoesch Reaction) cluster_step2 Step 2: Selective O-Methylation (Proposed) s1_start Mix Phloroglucinol, Acetonitrile, Ether, ZnCl₂ s1_react Introduce HCl gas (2h at 0°C) s1_start->s1_react s1_stand1 Stand in ice chest (24h) s1_react->s1_stand1 s1_react2 Introduce HCl gas (2h) s1_stand1->s1_react2 s1_stand2 Stand in ice chest (3 days) s1_react2->s1_stand2 s1_isolate Isolate Ketimine Hydrochloride s1_stand2->s1_isolate s1_hydrolyze Hydrolyze with hot water s1_isolate->s1_hydrolyze s1_purify Decolorize and Crystallize s1_hydrolyze->s1_purify s1_product Phloroacetophenone s1_purify->s1_product s2_start Dissolve Phloroacetophenone in Acetone s1_product->s2_start Use as starting material s2_base Add K₂CO₃ s2_start->s2_base s2_methylate Add Dimethyl Sulfate s2_base->s2_methylate s2_reflux Reflux (4-6h) s2_methylate->s2_reflux s2_workup Work-up and Extraction s2_reflux->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

References

Application Notes and Protocols: Investigating the Antifungal Mechanism of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-methoxyacetophenone, a naturally occurring phytoalexin, has demonstrated notable antifungal properties, particularly against phytopathogenic fungi such as Botrytis cinerea and Phomopsis perniciosa.[1][2][3] These application notes provide a detailed overview of its known antifungal activity and present a hypothesized mechanism of action. Furthermore, comprehensive experimental protocols are outlined to facilitate further investigation into its molecular targets and effects on fungal signaling pathways. This document serves as a valuable resource for researchers aiming to elucidate the therapeutic potential of this compound in antifungal drug development.

Introduction

This compound is a phenolic compound isolated from plants like Sanguisorba minor.[1] As a phytoalexin, it is produced by plants in response to fungal infection, suggesting a natural role in plant defense.[3] Its documented antifungal activity, specifically the inhibition of spore germination, makes it a compound of interest for the development of novel antifungal agents.[1][2][3] Understanding its mechanism of action is crucial for its potential therapeutic application. While the precise molecular targets remain to be fully elucidated, this document outlines a putative mechanism and provides the necessary protocols to investigate it.

Quantitative Antifungal Activity

The known antifungal efficacy of this compound is summarized in the table below. The primary reported activity is the inhibition of spore germination.

Fungal SpeciesAssay TypeEfficacy MetricValueReference
Botrytis cinereaSpore Germination InhibitionED₅₀45 µM[1]
Phomopsis perniciosaSpore Germination InhibitionED₅₀410 µM[1]

Hypothesized Mechanism of Action

Based on the structure of this compound and the known mechanisms of other phenolic antifungal compounds, a multi-target mechanism is proposed. It is hypothesized that the compound may disrupt the integrity of the fungal cell wall and/or interfere with mitochondrial function, leading to oxidative stress and ultimately inhibiting fungal growth and germination.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a crucial structure for maintaining cell shape, osmotic stability, and as a barrier against environmental stresses. Phenolic compounds have been shown to interfere with cell wall synthesis and integrity. It is proposed that this compound may inhibit key enzymes involved in the synthesis of cell wall components like chitin and β-glucans.

Induction of Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to fungal metabolism and viability. Disruption of the mitochondrial respiratory chain can lead to the production of reactive oxygen species (ROS), causing cellular damage and triggering apoptosis. The phenolic structure of this compound suggests it may act as a pro-oxidant, leading to mitochondrial dysfunction.

Proposed Signaling Pathway Perturbation

To visualize the potential impact of this compound on fungal signaling, the following diagram illustrates the hypothesized points of interference within the cell wall integrity and oxidative stress response pathways.

Hypothesized Signaling Pathway Perturbation by this compound cluster_compound This compound cluster_cell_wall Cell Wall Integrity Pathway cluster_mitochondria Mitochondrial Stress Pathway Compound This compound Chitin_Synthase Chitin Synthase Compound->Chitin_Synthase Inhibition? Glucan_Synthase β-(1,3)-Glucan Synthase Compound->Glucan_Synthase Inhibition? Mitochondria Mitochondria Compound->Mitochondria Disruption? Cell_Wall Cell Wall Damage Chitin_Synthase->Cell_Wall Chitin Synthesis Glucan_Synthase->Cell_Wall Glucan Synthesis CWI_Pathway Cell Wall Integrity Signaling Cascade Cell_Wall->CWI_Pathway Feedback Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Germination CWI_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis CWI_Pathway->Apoptosis Crosstalk ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are proposed.

General Antifungal Susceptibility Testing

A standardized broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of relevant fungal species.

Protocol: Broth Microdilution Assay

  • Fungal Inoculum Preparation: Culture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Add the standardized fungal inoculum to each well. Include a drug-free control and a solvent control. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.

  • MFC Determination: Following MIC determination, plate aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates.

Investigation of Cell Wall Disruption

Protocol: Chitin and β-Glucan Quantification

  • Fungal Culture: Grow the test fungus in liquid medium in the presence and absence (control) of sub-lethal concentrations of this compound.

  • Cell Wall Isolation: Harvest fungal cells by centrifugation, wash with distilled water, and disrupt the cells using glass beads or sonication. Isolate the cell wall fraction by differential centrifugation.

  • Chitin Assay: Hydrolyze the cell wall preparation with strong acid to convert chitin to glucosamine. Quantify the glucosamine content using a colorimetric assay (e.g., MBTH method).

  • β-Glucan Assay: Use a commercial β-glucan quantification kit (e.g., based on the Limulus amebocyte lysate pathway) to measure the β-glucan content in the isolated cell walls.

  • Data Analysis: Compare the chitin and β-glucan content of treated and untreated fungal cells. A significant reduction in either component in the treated cells would suggest interference with cell wall synthesis.

Protocol: Protoplast Formation Assay

  • Fungal Culture: Grow the fungus in the presence and absence of the test compound.

  • Enzymatic Digestion: Treat fungal cells with cell wall-degrading enzymes (e.g., lyticase, zymolyase).

  • Microscopic Observation: Observe the formation of spherical protoplasts under a microscope. Increased protoplast formation in the presence of the compound indicates a weakened cell wall.

Assessment of Mitochondrial Dysfunction and Oxidative Stress

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Fungal Culture: Treat fungal cells with varying concentrations of this compound.

  • Staining: Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or JC-1.

  • Analysis: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

Protocol: Quantification of Reactive Oxygen Species (ROS)

  • Fungal Culture: Expose fungal cells to the test compound.

  • Staining: Stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Analysis: Measure the fluorescence intensity using a fluorometer, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an accumulation of intracellular ROS.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the proposed mechanisms of action.

Workflow for Investigating Cell Wall Disruption Start Start: Fungal Culture with This compound Cell_Wall_Isolation Cell Wall Isolation Start->Cell_Wall_Isolation Protoplast_Assay Protoplast Formation Assay Start->Protoplast_Assay Chitin_Quantification Chitin Quantification Cell_Wall_Isolation->Chitin_Quantification Glucan_Quantification β-Glucan Quantification Cell_Wall_Isolation->Glucan_Quantification Analysis Data Analysis and Comparison to Control Chitin_Quantification->Analysis Glucan_Quantification->Analysis Protoplast_Assay->Analysis Conclusion Conclusion on Cell Wall Disruption Analysis->Conclusion

Caption: Experimental workflow for cell wall disruption analysis.

Workflow for Assessing Mitochondrial Dysfunction Start Start: Fungal Culture with This compound Mito_Potential_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Start->Mito_Potential_Assay ROS_Assay Reactive Oxygen Species Quantification (e.g., DCFH-DA) Start->ROS_Assay Flow_Cytometry Flow Cytometry / Fluorescence Microscopy Mito_Potential_Assay->Flow_Cytometry ROS_Assay->Flow_Cytometry Analysis Data Analysis and Comparison to Control Flow_Cytometry->Analysis Conclusion Conclusion on Mitochondrial Dysfunction and Oxidative Stress Analysis->Conclusion

Caption: Experimental workflow for mitochondrial dysfunction analysis.

Conclusion

This compound presents a promising scaffold for the development of new antifungal agents. The provided application notes and protocols offer a framework for a systematic investigation into its mechanism of action. By exploring its effects on the fungal cell wall and mitochondrial function, researchers can gain a deeper understanding of its antifungal properties and pave the way for its potential clinical or agricultural applications. Further studies, including transcriptomic and proteomic analyses, are encouraged to identify the specific molecular targets of this compound.

References

Using 2,6-Dihydroxy-4-methoxyacetophenone in the synthesis of chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation (Conventional Method)

This protocol describes a general procedure for the synthesis of chalcones from 2,6-Dihydroxy-4-methoxyacetophenone and a substituted aromatic aldehyde using a base catalyst in an alcoholic solvent.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol (or Methanol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-60% in water)

  • Dilute Hydrochloric acid (HCl) (e.g., 10%)

  • Crushed ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted aromatic aldehyde in a suitable amount of ethanol with stirring.

  • Cool the flask in an ice bath.

  • Slowly add a solution of KOH or NaOH (2-3 equivalents) dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.[1]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (pH 2-3).[1]

  • A solid precipitate (the crude chalcone) will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral to litmus paper.[1]

  • Dry the crude product.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline product.

Protocol 2: Green Synthesis of Chalcones via Grinding Technique

This solvent-free method offers an environmentally friendly alternative to the conventional synthesis.[2]

Materials:

  • 2,6-Dihydroxyacetophenone (as a close analog)[2]

  • 3,4-Dimethoxybenzaldehyde[2]

  • Solid Sodium hydroxide (NaOH)[2]

  • Mortar and pestle

  • Dilute Hydrochloric acid (HCl)

  • Cold water

Procedure:

  • Place 1 equivalent of 2,6-dihydroxyacetophenone, 1 equivalent of 3,4-dimethoxybenzaldehyde, and a catalytic amount of solid NaOH in a mortar.[2]

  • Grind the mixture vigorously with a pestle at room temperature for approximately 15-30 minutes.[2]

  • The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, add cold water to the mixture and neutralize with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

The following tables summarize quantitative data for chalcones synthesized from dihydroxy-methoxy-substituted acetophenones.

Table 1: Synthesis Yields of Representative Chalcones

Acetophenone Starting MaterialAldehyde ReactantSynthesis MethodYield (%)Reference
2,6-Dihydroxyacetophenone3,4-DimethoxybenzaldehydeGrinding70%[2]
2,6-Dihydroxyacetophenone3,4-DimethoxybenzaldehydeConventional65%[2]
2',4'-DihydroxyacetophenoneBenzaldehydeBase-catalyzed75-90%[3]
4-Methoxyacetophenone2-ChlorobenzaldehydeBase-catalyzed<50%[3]
4-MethoxyacetophenoneVarious BenzaldehydesBase-catalyzed56-94%[4]

Table 2: Anticancer Activity of Dihydroxy-Methoxy Chalcone Derivatives (IC₅₀ values)

CompoundCancer Cell LineIC₅₀ (µM)Reference
2′,4′-Dihydroxy-4′,6′-dimethoxy-chalconeMCF-7 (Breast)52.5[5]
2′,4′-Dihydroxy-4′,6′-dimethoxy-chalconeMDA-MB-231 (Breast)66.4[5]
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeBEL-7402/5-FU (Hepatocellular)- (potent cytotoxicity reported)[6]
2,4,6-trimethoxy-4′-nitrochalconeKYSE-450 (Esophageal)4.97[4]
2,4,6-trimethoxy-4′-nitrochalconeEca-109 (Esophageal)9.43[4]

Table 3: Antimicrobial Activity of Representative Chalcones (MIC values)

CompoundMicroorganismMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[7]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-onePseudomonas aeruginosa125[7]
2-hydroxychalconeTrichophyton rubrum7.8[8]

Table 4: Antioxidant Activity of Dihydroxy-Methoxy Chalcone Derivatives (DPPH Assay)

CompoundIC₅₀ (µM)Reference
2',5'-dihydroxy-3,4-dimethoxy chalcone7.34[9]
2'-hydroxy-3,4-dimethoxychalcone975[9]
2',4'-dihydroxy-3,4-dimethoxychalcone1402.9[9]

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification A This compound + Substituted Benzaldehyde B Dissolve in Ethanol A->B C Add Base (KOH/NaOH) Stir at room temp. B->C D Pour into ice/HCl C->D E Filter Crude Product D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Pure Chalcone Product G->H

Caption: General experimental workflow for the synthesis and purification of chalcones.

Biological Activity Assessment Protocols

Protocol 3: DPPH Free Radical Scavenging Assay for Antioxidant Activity

This protocol details the procedure for evaluating the antioxidant potential of synthesized chalcones by measuring their ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[1][5][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Synthesized chalcone derivatives

  • Ascorbic acid (as a positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should be protected from light.[10]

  • Preparation of Test Samples: Dissolve the synthesized chalcones and ascorbic acid in the same solvent to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with a specific volume of each chalcone dilution or ascorbic acid solution. A control containing only the DPPH solution and the solvent should also be prepared.[5]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[1]

  • Absorbance Measurement: Measure the absorbance of each reaction mixture at 517 nm using a spectrophotometer or microplate reader.[5][10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity percentage against the concentrations of the chalcone derivatives.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized chalcones against various microbial strains.[8][11][12]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Chalcone Solutions: Prepare a stock solution of each chalcone derivative in DMSO. Perform two-fold serial dilutions in the growth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted chalcone derivatives. Include a positive control well (microorganism and medium, no chalcone) and a negative control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the chalcone derivative at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[12]

Modulation of Signaling Pathways

Chalcones derived from dihydroxy-methoxy-substituted acetophenones have been shown to exert their biological effects, particularly their anticancer and anti-inflammatory activities, by modulating key cellular signaling pathways such as the PI3K/Akt and NF-κB pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain dihydroxy-methoxy chalcones have been found to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[6]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Chalcone Dihydroxy-Methoxy Chalcone Chalcone->PI3K Inhibition Chalcone->AKT Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by dihydroxy-methoxy chalcones.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and is also implicated in cancer development and progression by promoting cell survival and proliferation. The inhibition of this pathway by dihydroxy-methoxy chalcones contributes to their anti-inflammatory and anticancer properties.[6]

cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory & Pro-survival Gene Expression Chalcone Dihydroxy-Methoxy Chalcone Chalcone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by dihydroxy-methoxy chalcones.

Conclusion

The synthesis of chalcones from this compound provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein offer a comprehensive resource for researchers in medicinal chemistry and drug development. The significant anticancer, antimicrobial, and antioxidant activities exhibited by these compounds, coupled with their ability to modulate key signaling pathways, underscore their potential as lead structures for further optimization and clinical investigation.

References

Protocol for Assessing the Anticancer Potential of 2,6-Dihydroxy-4-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetophenone derivatives have emerged as a promising class of compounds in medicinal chemistry, with numerous studies highlighting their potential as anticancer agents.[1][2] Among these, phenolic acetophenones, such as 2,6-dihydroxy-4-methoxyacetophenone and its derivatives, are of particular interest due to their structural similarity to naturally occurring chalcones and flavonoids known to possess cytotoxic and chemopreventive properties.[3][4][5] These compounds are hypothesized to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][6][7][8]

This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of this compound derivatives. It outlines detailed methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution. Furthermore, it presents a framework for investigating the potential molecular mechanisms of action through the analysis of key signaling pathways.

Data Presentation: Anticancer Activity of Acetophenone Derivatives

The anticancer efficacy of novel compounds is initially quantified by determining their cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions. The following tables summarize representative data for acetophenone derivatives, demonstrating their potential as anticancer agents.

Table 1: Cytotoxicity of 2-Hydroxy-4-methoxyacetophenone Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)
LY-2MCF-7 (Breast)4.61 - 9
HT29 (Colorectal)4.61 - 9
A549 (Lung)4.61 - 9
LY-8MCF-7 (Breast)4.61 - 9
HT29 (Colorectal)4.61 - 9
A549 (Lung)4.61 - 9
LY-10MCF-7 (Breast)4.61 - 9
HT29 (Colorectal)4.61 - 9
A549 (Lung)4.61 - 9
Doxorubicin (Control)MCF-7 (Breast)0.62

Data adapted from a study on 2-hydroxy-4-methoxyacetophenone substituted chalcones, which are structurally related to the compounds of interest.[5]

Table 2: Apoptosis Induction by a Chalcone Derivative in Breast Cancer Cells

Treatment% of Apoptotic Cells (Annexin V positive)
Control5%
Compound X (IC50)45%
Doxorubicin (Positive Control)60%

Hypothetical data for illustrative purposes.

Table 3: Cell Cycle Arrest Induced by a Chalcone Derivative in Breast Cancer Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55%25%20%
Compound X (IC50)75%15%10%
Nocodazole (Positive Control)10%15%75%

Hypothetical data for illustrative purposes.

Experimental Protocols

A generalized workflow for testing the anticancer activity of the synthesized derivatives is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Synthesized this compound Derivatives B Prepare Stock Solutions A->B D MTT Assay for Cell Viability B->D C Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C->D E Determine IC50 Values D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot for Signaling Proteins (e.g., Akt, ERK, p53) E->H I Quantify Apoptosis and Cell Cycle Arrest F->I G->I J Analyze Changes in Protein Expression H->J K Elucidate Mechanism of Action I->K J->K

Figure 1: Experimental workflow for anticancer activity testing.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the this compound derivatives on cancer cells.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in cells treated with the test compounds.[6][11]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment.[12][13]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Phenolic compounds often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation.[6][7] The PI3K/Akt and MAPK pathways are two such critical pathways.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation mTOR->Proliferation Derivative 2,6-Dihydroxy-4-methoxy- acetophenone Derivative Derivative->PI3K inhibits Derivative->Akt inhibits G cluster_1 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Derivative 2,6-Dihydroxy-4-methoxy- acetophenone Derivative Derivative->Raf inhibits Derivative->MEK inhibits

References

Application Notes and Protocols for In Vitro Antifungal Assay of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound that has demonstrated potential as an antifungal agent. This document provides detailed protocols for conducting in vitro antifungal susceptibility testing of this compound using standardized methods. Additionally, it summarizes the available quantitative data on its antifungal activity and discusses its potential mechanism of action based on current scientific understanding of related phenolic compounds.

Data Presentation

The antifungal activity of this compound has been evaluated against specific fungal species, primarily focusing on the inhibition of spore germination. The following table summarizes the available quantitative data.

Fungal SpeciesAssay TypeParameterValueReference
Botrytis cinereaSpore Germination InhibitionED5045 µM[1]
Phomopsis perniciosaSpore Germination InhibitionED50410 µM[1]

Note: ED50 (Median Effective Dose) is the concentration of the compound that inhibits 50% of spore germination. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) for mycelial growth against a broader range of fungal pathogens.

Experimental Protocols

Two standard and widely accepted methods for in vitro antifungal susceptibility testing are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline solution (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature growth is observed.

    • For yeasts, harvest the colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For molds, cover the colony with sterile saline and gently probe with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Assay Performance:

    • Dispense 100 µL of the appropriate RPMI-1640 medium into each well of a new 96-well microtiter plate.

    • Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

    • Incubate the plates at 35-37°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Disk Diffusion Method

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Solvent (e.g., DMSO or ethanol)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) or other suitable agar medium

  • Sterile petri dishes

  • Fungal isolates

  • Sterile saline solution (0.85%)

  • Sterile cotton swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Antifungal Disks:

    • Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration.

    • Apply a specific volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely. Prepare disks with different concentrations if desired.

  • Preparation of Fungal Inoculum and Inoculation:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol (0.5 McFarland for yeasts, 10^6 CFU/mL for molds).

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Disk Application and Incubation:

    • Aseptically place the prepared antifungal disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Inoculation Inoculation of Microplate/Agar Plate Compound_Prep->Inoculation Fungus_Prep Fungal Inoculum Preparation Fungus_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement

Caption: Experimental workflow for in vitro antifungal assays.

Proposed Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been fully elucidated. However, based on the known activities of other phenolic compounds and acetophenone derivatives, a multi-targeted mechanism is plausible.

mechanism_of_action cluster_cell Fungal Cell Compound 2,6-Dihydroxy-4- methoxyacetophenone Cell_Wall Cell Wall Disruption (β-glucan/chitin synthesis?) Compound->Cell_Wall Interacts with Cell_Membrane Cell Membrane Damage (Ergosterol interaction?) Compound->Cell_Membrane Interacts with Enzyme_Inhibition Enzyme Inhibition (e.g., Respiratory chain) Compound->Enzyme_Inhibition Inhibits Fungal_Death Fungal Cell Death or Growth Inhibition Cell_Wall->Fungal_Death Cell_Membrane->Fungal_Death Enzyme_Inhibition->Fungal_Death

References

Application Notes and Protocols: Anti-inflammatory Properties of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound found in various plant species. Preliminary studies and research on structurally similar compounds suggest that it possesses significant anti-inflammatory properties. This document provides an overview of its potential anti-inflammatory effects, detailed protocols for its evaluation, and a summary of quantitative data from closely related analogs. The primary mechanism of action is hypothesized to involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

While direct and extensive quantitative data for this compound is still emerging, the protocols and data presented herein provide a robust framework for its investigation as a potential therapeutic agent for inflammatory diseases.

Putative Mechanism of Action

Based on studies of related hydroxyacetophenones and chalcones, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of numerous pro-inflammatory molecules. This compound is thought to interfere with this cascade, potentially by inhibiting the phosphorylation of key signaling proteins.

Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK pathways.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of compounds structurally related to this compound. This data provides a benchmark for evaluating the potential efficacy of the target compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Related Compounds

CompoundCell LineStimulantMediatorInhibition / IC₅₀Reference
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7LPSIL-1βSignificant Reduction[1][2]
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7LPSTNF-αSignificant Reduction[1][2]
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7LPSNitrite (NO)Significant Reduction[1][2]
2'-Hydroxy-5'-methoxyacetophenoneRAW 264.7LPSTNF-αDose-dependent suppression[3]
2'-Hydroxy-5'-methoxyacetophenoneRAW 264.7LPSNitric Oxide (NO)Significant Inhibition[3]
3,5-diprenyl-4-hydroxyacetophenoneJ774A.1LPSNO38.96% at 91.78 µM[4]
3,5-diprenyl-4-hydroxyacetophenoneJ774A.1LPSIL-1β55.56% at 91.78 µM[4]
3,5-diprenyl-4-hydroxyacetophenoneJ774A.1LPSIL-651.62% at 91.78 µM[4]
3,5-diprenyl-4-hydroxyacetophenoneJ774A.1LPSTNF-α59.14% at 91.78 µM[4]

Table 2: In Vivo Anti-inflammatory Effects of a Related Compound

CompoundAnimal ModelInflammation ModelDoseEffectReference
2',6'-dihydroxy-4'-methoxydihydrochalconeSwiss miceCarrageenan-induced subcutaneous inflammation3 mg/kg, p.o.Significantly reduced neutrophil migration[1][2]

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory properties of this compound in vitro.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cytotoxicity Cell Viability Assay (MTT) Determine non-toxic concentrations cell_culture->cytotoxicity treatment Pre-treat with Compound + LPS Stimulation cytotoxicity->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot Analysis (NF-κB, MAPK pathways, iNOS, COX-2) cell_lysate->western analysis Data Analysis griess->analysis elisa->analysis western->analysis end End analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory testing.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays) or 6-well plates (for protein analysis) at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours (for NO and cytokine analysis) or for shorter time points (e.g., 30-60 minutes for signaling pathway analysis).

  • Controls: Include a vehicle control (DMSO), an LPS-only control, and an unstimulated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Cytokine Measurement (ELISA)
  • Sample Collection: Collect cell culture supernatants after 24 hours of treatment with the compound and/or LPS.

  • ELISA Procedure: Perform the assay using commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

  • General Steps:

    • Add standards and samples to wells pre-coated with a capture antibody and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate, wash, and then add Streptavidin-HRP (Horseradish Peroxidase).

    • Incubate, wash, and add a substrate solution (e.g., TMB). A colored product will form.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantification: Calculate cytokine concentrations based on the standard curve generated for each specific cytokine.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-p65 NF-κB, Total p65 NF-κB

    • Phospho-p38 MAPK, Total p38 MAPK

    • Phospho-ERK1/2, Total ERK1/2

    • Phospho-JNK, Total JNK

    • iNOS, COX-2, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. The provided protocols offer a comprehensive framework for its systematic evaluation. Based on the activity of structurally related compounds, it is anticipated that this molecule will demonstrate inhibitory effects on the production of key inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 2,6-Dihydroxy-4-methoxyacetophenone as a Precursor for Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,6-dihydroxy-4-methoxyacetophenone as a versatile precursor for the synthesis of a variety of flavonoids, including chalcones, flavanones, and flavones. The protocols detailed below are based on established chemical transformations and offer robust methods for obtaining these valuable compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4]

Introduction

Flavonoids are a large class of naturally occurring polyphenolic compounds ubiquitously found in plants.[3] They possess a characteristic C6-C3-C6 carbon skeleton. Their wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, has made them attractive targets for synthetic chemists and drug development professionals.[1][2][3][5]

This compound is a key starting material that enables the synthesis of flavonoids with specific substitution patterns on the A-ring, which can significantly influence their biological activity. The synthetic route typically involves a two-step process: the synthesis of a chalcone intermediate followed by its cyclization to form the core flavonoid structure.

Synthetic Strategy Overview

The general synthetic pathway involves two primary stages:

  • Chalcone Synthesis: An initial Claisen-Schmidt condensation between this compound and a substituted benzaldehyde yields a 2',6'-dihydroxy-4'-methoxy chalcone. This reaction is typically base-catalyzed.[5]

  • Flavonoid Synthesis (Cyclization): The resulting chalcone can then be cyclized to form different classes of flavonoids:

    • Flavanones: Intramolecular cyclization of the 2'-hydroxychalcone can be achieved under various conditions.[6][7][8][9]

    • Flavones: Oxidative cyclization of the 2'-hydroxychalcone, commonly using iodine in a solvent like dimethyl sulfoxide (DMSO), leads to the formation of flavones.[5][10][11]

This modular approach allows for the generation of a diverse library of flavonoids by varying the substituted benzaldehyde used in the initial condensation step.

Experimental Protocols

Protocol 1: Synthesis of 2',6'-Dihydroxy-4'-methoxy Chalcones via Claisen-Schmidt Condensation

This protocol describes a conventional and a green chemistry approach for the synthesis of chalcone intermediates.

Method A: Conventional Base-Catalyzed Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Method B: Solvent-Free Grinding Technique (Green Chemistry Approach)

This method offers a more environmentally friendly alternative by avoiding the use of organic solvents.[10][12]

  • Mixing Reactants: In a mortar, combine this compound (1 equivalent), a substituted benzaldehyde (1 equivalent), and solid sodium hydroxide (NaOH) pellets.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The reaction mixture will typically turn into a paste and then solidify.[10][12]

  • Work-up: Add cold water to the solid mass and acidify with dilute HCl.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to obtain the pure chalcone.

Protocol 2: Synthesis of 5-Hydroxy-7-methoxyflavones via Oxidative Cyclization

This protocol details the conversion of the synthesized chalcone into a flavone.

  • Reaction Setup: In a round-bottom flask, dissolve the 2',6'-dihydroxy-4'-methoxy chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Iodine Addition: Add a catalytic amount of iodine (I₂) to the solution.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

  • Purification: The precipitated flavone is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.[10][13]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of flavonoids using dihydroxyacetophenone precursors.

Table 1: Synthesis of Chalcones

Precursor A (Acetophenone)Precursor B (Benzaldehyde)CatalystMethodReaction TimeYield (%)Reference
2,6-dihydroxyacetophenone3,4-dimethoxybenzaldehydeNaOHConventional24 h65[13]
2,6-dihydroxyacetophenone3,4-dimethoxybenzaldehydeNaOHGrinding15 min70[10][13]
4-methoxyacetophenoneSubstituted benzaldehydesKOHStirring2 h-[5]
4-methoxyacetophenone4-hydroxybenzaldehydeNaOHGrinding30 min-[14]

Table 2: Synthesis of Flavones from Chalcones

Chalcone PrecursorReagentSolventReaction TimeYield (%)Reference
2',6'-dihydroxy-3,4-dimethoxy chalconeI₂DMSO1 h62[10][13]
ChalconesI₂DMSO2 h-[5]
2'-hydroxychalcone----[15]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of flavonoids from this compound.

flavonoid_synthesis start 2,6-Dihydroxy-4- methoxyacetophenone chalcone 2',6'-Dihydroxy-4'-methoxy Chalcone start->chalcone Claisen-Schmidt Condensation (Base) aldehyde Substituted Benzaldehyde aldehyde->chalcone flavanone 5-Hydroxy-7-methoxy Flavanone chalcone->flavanone Intramolecular Cyclization flavone 5-Hydroxy-7-methoxy Flavone chalcone->flavone Oxidative Cyclization (I₂/DMSO)

General workflow for flavonoid synthesis.

Signaling Pathways and Biological Activities of Flavonoids

Flavonoids are known to interact with various cellular signaling pathways, which underpins their diverse pharmacological effects. While specific pathways modulated by flavonoids derived from this compound require dedicated biological evaluation, the broader class of flavonoids has been shown to influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis.

For instance, many flavonoids are potent antioxidants that can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[3] They can also modulate the activity of crucial enzymes and transcription factors.

The diagram below illustrates a simplified overview of some signaling pathways commonly affected by flavonoids.

flavonoid_pathways flavonoids Flavonoids ros Reactive Oxygen Species (ROS) flavonoids->ros Scavenging enzymes Signaling Enzymes (e.g., Kinases) flavonoids->enzymes Modulation transcription Transcription Factors (e.g., NF-κB, Nrf2) flavonoids->transcription Regulation ros->transcription enzymes->transcription inflammation Inflammation transcription->inflammation apoptosis Apoptosis transcription->apoptosis proliferation Cell Proliferation transcription->proliferation

Simplified overview of signaling pathways modulated by flavonoids.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of flavonoids. The protocols outlined in these application notes provide robust and adaptable methods for researchers to generate novel flavonoid derivatives for further investigation in drug discovery and development. The ability to easily modify the B-ring substitution pattern through the choice of aldehyde makes this a powerful strategy for building structure-activity relationships and optimizing the biological properties of these important natural product scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dihydroxy-4-methoxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using methods analogous to Friedel-Crafts acylation or the Hoesch reaction.

Issue 1: Low to No Product Yield

Potential Cause Recommended Solution
Deactivated Aromatic Ring: The starting material, phloroglucinol monomethyl ether (1,3-dihydroxy-5-methoxybenzene), is highly activated. However, improper handling or side reactions can lead to substrates that are less reactive.Ensure the purity of the starting phloroglucinol monomethyl ether. Electron-withdrawing impurities can hinder the reaction.[1]
Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst.Use anhydrous conditions. All glassware should be thoroughly dried, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified Lewis acids.[1]
Insufficient Catalyst: The product, a phenol, can form a complex with the Lewis acid, effectively removing the catalyst from the reaction.A stoichiometric amount of the Lewis acid catalyst is often required, rather than a catalytic amount.[1]
Inappropriate Reaction Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition or side reactions.Optimize the reaction temperature. Some reactions may require initial cooling followed by gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of Isomeric Byproducts (e.g., 2,4-Dihydroxy-4-methoxyacetophenone)

Potential Cause Recommended Solution
Reaction Conditions Favoring the More Stable Isomer: The regioselectivity of the acylation can be influenced by the catalyst and solvent system. The formation of the 2,4-isomer is a common issue.[2]Modification of the catalyst or solvent may be necessary. Boron trifluoride (BF₃) can sometimes offer different regioselectivity compared to aluminum chloride. Experiment with different solvents to influence the reaction pathway.
Thermodynamic vs. Kinetic Control: At higher temperatures or longer reaction times, the thermodynamically more stable 2,4-isomer may be favored.Maintain a lower reaction temperature to favor the kinetically controlled 2,6-isomer. Monitor the reaction closely and quench it once the desired product is formed, without allowing it to proceed for extended periods.

Issue 3: Polysubstitution

Potential Cause Recommended Solution
Highly Activated Starting Material: Phloroglucinol monomethyl ether is a highly activated aromatic ring, making it susceptible to multiple acylations.[3]Use a controlled stoichiometry of the acylating agent. Adding the acylating agent slowly and at a low temperature can help minimize polysubstitution. The introduction of the first acyl group is deactivating, which helps to prevent a second acylation, but this is not always completely effective with highly activated rings.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common methods include the Hoesch reaction using acetonitrile and phloroglucinol monomethyl ether with a Lewis acid catalyst and hydrogen chloride.[5] Another approach is the Friedel-Crafts acylation of phloroglucinol monomethyl ether with acetyl chloride or acetic anhydride using a Lewis acid catalyst like aluminum chloride.[1][3]

Q2: My starting material is a phenol. What specific precautions should I consider?

A2: Phenols are challenging substrates for Friedel-Crafts type reactions. The hydroxyl groups are strongly activating, which can lead to multiple acylations.[1] Additionally, the Lewis acid can coordinate with the hydroxyl groups. It is crucial to use a sufficient amount of the Lewis acid to account for this complexation.

Q3: How can I purify the final product?

A3: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol and water.[6] Column chromatography on silica gel is another effective method for separating the desired product from isomers and other impurities.[7]

Q4: Can I use an amine-substituted aromatic compound for a similar acylation?

A4: No, aryl amines are generally unsuitable for Friedel-Crafts acylation because the amino group complexes strongly with the Lewis acid catalyst, rendering it unreactive.[8]

Experimental Protocols

Method 1: Hoesch Reaction

This protocol is based on the general principles of the Hoesch reaction for the synthesis of aryl ketones from electron-rich phenols.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, place phloroglucinol monomethyl ether and a suitable anhydrous solvent (e.g., diethyl ether).

  • Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., anhydrous zinc chloride or aluminum chloride) portion-wise while stirring.

  • Reagent Addition: Add acetonitrile dropwise to the cooled mixture.

  • Reaction: Bubble dry hydrogen chloride gas through the solution while maintaining a low temperature.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water for hydrolysis.

  • Purification: The resulting precipitate can be collected by filtration and purified by recrystallization or column chromatography.

Method 2: Friedel-Crafts Acylation

This protocol is a general guideline for the Friedel-Crafts acylation of an activated phenol.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride or acetic anhydride.

  • Substrate Addition: Add a solution of phloroglucinol monomethyl ether in the same anhydrous solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) until completion (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Type Starting Materials Catalyst/Reagent Yield Reference
Hydrolysis8-acetyl-4-methyl-umbelliferoneaq. NaOH56-73%[7]
Fries RearrangementAryl esterHFSiO2~60%[7]
Direct AcetylationResorcinolAnhydrous AlCl₃0.3% (2,6-isomer), 49% (2,4-isomer)[2]
Methylation2',4',6'-Trihydroxyacetophenone(CH₃)₂SO₄, K₂CO₃98% (for 2'-hydroxy-4',6'-dimethoxyacetophenone)[9]
Methylation2',6'-DihydroxyacetophenoneCH₃I, K₂CO₃84% (for 2',6'-dimethoxyacetophenone)[10]

Note: The yields are highly dependent on the specific reaction conditions and scale.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis reagents 1. Prepare Anhydrous Reagents and Glassware setup 2. Assemble Reaction Apparatus under Inert Gas reagents->setup cooling 3. Cool Reaction Mixture setup->cooling catalyst 4. Add Lewis Acid Catalyst cooling->catalyst acylating_agent 5. Add Acylating Agent (e.g., Acetonitrile/HCl or Acetyl Chloride) catalyst->acylating_agent substrate 6. Add Phloroglucinol Monomethyl Ether acylating_agent->substrate reaction 7. Stir at Controlled Temperature substrate->reaction monitoring 8. Monitor by TLC reaction->monitoring workup 9. Quench and Hydrolyze monitoring->workup extraction 10. Extract Product workup->extraction purification 11. Purify by Recrystallization or Chromatography extraction->purification characterization 12. Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low or No Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity and Stoichiometry check_reagents->check_catalyst [Reagents OK] impure_reagents Solution: Use Pure, Dry Reagents check_reagents->impure_reagents [Problem Found] check_temp Optimize Reaction Temperature check_catalyst->check_temp [Catalyst OK] inactive_catalyst Solution: Use Fresh Catalyst in Stoichiometric Amount check_catalyst->inactive_catalyst [Problem Found] bad_temp Solution: Systematically Vary and Monitor Temperature check_temp->bad_temp [Problem Found]

Caption: A logical flow for troubleshooting low product yield in the synthesis reaction.

References

Common side products in the synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-4-methoxyacetophenone. The focus is on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the acylation of 5-methoxyresorcinol (3,5-dihydroxyanisole). The two primary approaches are:

  • Hoesch Reaction: This reaction employs a nitrile (typically acetonitrile) and a Lewis acid catalyst (like zinc chloride) in the presence of gaseous hydrogen chloride. It is particularly effective for the acylation of electron-rich phenols and polyphenols.

  • Friedel-Crafts Acylation: This classic method uses an acylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst (e.g., aluminum chloride, boron trifluoride). Careful control of reaction conditions is crucial to avoid side reactions.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The primary side products arise from the high reactivity of the 5-methoxyresorcinol starting material. These can include:

  • Isomeric Products: While the target is acylation at the C2 position, acylation at other positions on the ring, though less favored, can occur.

  • Di-acylated Products: The high nucleophilicity of the ring can lead to the addition of a second acetyl group, resulting in a diacetylated derivative.

  • O-acylated Products: Acylation can occur on one or both of the hydroxyl groups, forming a phenolic ester. This is a common issue in Friedel-Crafts acylation.[1]

  • Products of Demethylation: Harsh reaction conditions, particularly with strong Lewis acids like aluminum chloride, can lead to the cleavage of the methyl ether, yielding 2,4,6-trihydroxyacetophenone.

Q3: How can I minimize the formation of the di-acylated side product?

A3: To reduce the likelihood of di-acylation, you can:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the acylating agent to 5-methoxyresorcinol.

  • Lower Reaction Temperature: Running the reaction at lower temperatures can help to control the reactivity and improve selectivity for mono-acylation.

  • Slow Addition of Reagents: The slow, dropwise addition of the acylating agent to the reaction mixture can help to maintain a low concentration of the electrophile, disfavoring a second acylation.

Q4: O-acylation is a significant issue in my reaction. How can I favor the desired C-acylation?

A4: Favoring C-acylation over O-acylation often involves leveraging the Fries rearrangement.[2] This can be achieved by:

  • Choice of Lewis Acid: Stronger Lewis acids tend to favor the Fries rearrangement of any initially formed O-acylated product to the more thermodynamically stable C-acylated product.

  • Reaction Temperature: The Fries rearrangement is typically favored at higher temperatures. A common strategy is to perform the initial acylation at a low temperature and then warm the reaction mixture to induce the rearrangement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product with significant recovery of starting material. 1. Insufficient catalyst activity.2. Reaction time is too short.3. Low reaction temperature.1. Use a freshly opened or purified Lewis acid catalyst.2. Increase the reaction time and monitor the reaction progress by TLC.3. Gradually increase the reaction temperature, while monitoring for side product formation.
Presence of a significant amount of a higher molecular weight product. Di-acylation of the aromatic ring.1. Strictly control the stoichiometry of the acylating agent (1:1 with 5-methoxyresorcinol).2. Add the acylating agent slowly and at a low temperature.3. Consider using a milder Lewis acid.
A major side product is observed that is less polar than the desired product. O-acylation of one or both hydroxyl groups.1. If using Friedel-Crafts conditions, increase the reaction temperature after the initial acylation to promote the Fries rearrangement.2. The Hoesch reaction is generally less prone to O-acylation.
Formation of a more polar side product, potentially 2,4,6-trihydroxyacetophenone. Demethylation of the methoxy group.1. Use a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃).2. Avoid excessively high reaction temperatures and prolonged reaction times.

Experimental Protocols

Hoesch Reaction for the Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Reagents: To the flask, add 5-methoxyresorcinol (1 equivalent), acetonitrile (1.1 equivalents), and anhydrous zinc chloride (1.2 equivalents) in anhydrous diethyl ether.

  • Reaction Conditions: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution with stirring for 2-3 hours.

  • Work-up: After the reaction is complete (monitored by TLC), the ether is decanted, and the resulting ketimine hydrochloride salt is hydrolyzed by heating with water.

  • Purification: The crude product is then cooled, filtered, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Hoesch_Reaction_Workflow Start Start Reagents Combine 5-methoxyresorcinol, acetonitrile, and ZnCl₂ in ether Start->Reagents Cooling Cool to 0°C Reagents->Cooling HCl Bubble dry HCl gas (2-3 hours) Cooling->HCl Hydrolysis Hydrolyze ketimine salt with hot water HCl->Hydrolysis Purification Cool, filter, and recrystallize Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the Hoesch Synthesis.

Side_Product_Formation Start 5-Methoxyresorcinol + Acylating Agent Desired Desired C-Acylation Start->Desired Undesired Undesired Side Reactions Start->Undesired Product This compound Desired->Product Diacylation Di-acylation Undesired->Diacylation Oacylation O-acylation Undesired->Oacylation Demethylation Demethylation Undesired->Demethylation

Caption: Competing Reactions in Synthesis.

References

Technical Support Center: Purification of 2,6-Dihydroxy-4-methoxyacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dihydroxy-4-methoxyacetophenone using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice of stationary phase for the purification of this compound is silica gel. For flash chromatography, a mesh size of 230-400 is recommended, while a 60-120 mesh size is suitable for gravity chromatography. Due to the presence of two acidic phenolic hydroxyl groups, interactions with the slightly acidic silica gel can sometimes lead to peak tailing. If this becomes a significant issue, using deactivated (neutral) silica gel or alumina may be considered.

Q2: How do I determine the optimal solvent system (mobile phase) for the separation?

A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to performing the column chromatography. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation from any impurities. A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Based on protocols for similar compounds, a mixture of hexane and ethyl acetate is a good starting point.

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A3: If your compound is highly retained, you need to increase the polarity of the mobile phase. You can try switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. For highly polar compounds, a gradient elution on the column, starting with a less polar solvent and gradually increasing the polarity, is often effective.

Q4: I'm observing significant peak tailing during column chromatography. How can I resolve this?

A4: Peak tailing with phenolic compounds on silica gel is often due to strong interactions between the hydroxyl groups and the stationary phase. Here are a few troubleshooting steps:

  • Solvent System Modification: Add a small amount of a polar modifier, like acetic acid (0.1-1%), to the mobile phase. This can help to saturate the active sites on the silica gel and reduce tailing.

  • Change of Stationary Phase: As mentioned in Q1, switching to neutral silica gel or alumina can mitigate this issue.

  • Lower Sample Load: Overloading the column can exacerbate tailing. Ensure you are using an appropriate ratio of crude material to silica gel (see Table 2).

Q5: What are the potential impurities I should be looking to separate from this compound?

A5: Potential impurities will depend on the synthetic route. A common synthesis involves the methylation of 2,4,6-trihydroxyacetophenone. In this case, potential impurities include:

  • Starting Material: Unreacted 2,4,6-trihydroxyacetophenone.

  • Over-methylated product: 2-Hydroxy-4,6-dimethoxyacetophenone.

  • Isomeric products: Depending on the synthetic method, other isomers might be present.

  • Degradation products: Phenolic compounds can be susceptible to oxidation, especially under basic conditions or prolonged exposure to air.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or no separation of compounds Inappropriate solvent system (too polar or not polar enough).Develop an optimal solvent system using TLC to achieve an Rf of 0.25-0.35 for the target compound and good separation from impurities. Consider using a gradient elution.
Column was not packed properly (presence of air bubbles or channels).Repack the column carefully, ensuring a homogenous slurry and allowing the stationary phase to settle without air gaps.
Column was overloaded with crude material.Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
The compound is stuck at the top of the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar system like dichloromethane/methanol.
The compound may have low solubility in the mobile phase.Ensure the compound is soluble in the chosen eluent. If not, the "dry loading" method is recommended.
The compound elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
Colored impurities co-elute with the product The solvent system is not providing adequate separation.Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane/methanol or adding a third solvent like toluene to modify the selectivity.
The product may be degrading on the column.Test the stability of your compound on a small amount of silica gel. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
Low recovery of the purified compound The compound is still on the column.After your product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining material elutes.
The compound degraded during the purification process.Minimize the time the compound spends on the column. Use flash chromatography for faster elution. Avoid unnecessarily harsh solvents.
Loss of product during workup.Ensure complete extraction from aqueous layers during the initial workup. Minimize the number of transfer steps.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., start with 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent polarity to achieve an Rf of 0.25-0.35 for the desired compound with maximum separation from other spots.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

    • Drain the solvent until it is just level with the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the powdered sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. For flash chromatography, apply gentle pressure.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh for flash)
Initial Mobile Phase (for TLC) 20-30% Ethyl Acetate in Hexane
Target Rf Value 0.25 - 0.35
Loading Method Dry Loading

Table 2: Typical Loading Capacities and Expected Recovery

ParameterValueNotes
Ratio of Silica Gel to Crude Product (w/w) 30:1 to 50:1For moderately difficult separations. May need to be increased for closely eluting impurities.
Expected Yield (after purification) >85%Dependent on the purity of the crude material and the optimization of the separation.
Purity of Final Product >98%As determined by HPLC or NMR analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase sample_load Dry Loading of Crude Product column_prep->sample_load elution Elution (e.g., Hexane/EtOAc Gradient) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal final_product Pure 2,6-Dihydroxy- 4-methoxyacetophenone solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Poor Separation) cause1 Incorrect Solvent Polarity start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 cause4 Compound Degradation start->cause4 solution1 Optimize Solvent System via TLC (Target Rf ~0.3) cause1->solution1 solution2 Reduce Sample Load (e.g., 1:50 ratio) cause2->solution2 solution3 Repack Column Carefully cause3->solution3 solution4 Use Neutral Stationary Phase (e.g., Alumina) cause4->solution4

Caption: Troubleshooting logic for common column chromatography issues.

Challenges in the scale-up synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Welcome to the technical support center for the scale-up synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

Question: We are experiencing a lower than expected yield during the Friedel-Crafts acylation of phloroglucinol monomethyl ether. What are the potential causes and solutions?

Answer:

Low yields in the scale-up of Friedel-Crafts acylation can stem from several factors. Here are the most common culprits and their respective troubleshooting steps:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are extremely sensitive to moisture.[1][2] On a larger scale, ensuring completely anhydrous conditions can be challenging.

    • Solution: Use freshly opened or properly stored anhydrous catalyst. Dry all glassware and solvents thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Sub-optimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to side reactions and decomposition of the product, while temperatures that are too low may result in an incomplete reaction.[1]

    • Solution: Carefully monitor and control the internal reaction temperature. Perform small-scale experiments to determine the optimal temperature profile for your specific reactor setup.

  • Poor Reagent Quality: The purity of the starting materials, including the phloroglucinol monomethyl ether and the acylating agent (e.g., acetyl chloride or acetic anhydride), is crucial. Impurities can lead to the formation of byproducts and consume the catalyst.[1]

    • Solution: Ensure all reagents are of high purity. Recrystallize or distill starting materials if necessary.

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Use appropriate stirring equipment and agitation speeds to ensure the reaction mixture is homogeneous.

Question: We are observing the formation of multiple byproducts, making the purification of this compound difficult. What are these byproducts and how can we minimize their formation?

Answer:

The formation of byproducts is a common challenge in the synthesis of substituted acetophenones. The likely byproducts in this synthesis include:

  • Isomeric Products: Friedel-Crafts acylation can sometimes lead to the formation of other isomers, although the substitution pattern of this compound is generally favored from phloroglucinol monomethyl ether.

  • Poly-acylated Products: The starting material has a highly activated aromatic ring, which could potentially undergo a second acylation, although the first acyl group is deactivating.[1][4]

  • Over-methylated Byproducts: If the synthesis involves a methylation step, such as in the synthesis of the related 2-hydroxy-4-methoxyacetophenone, the formation of a dimethoxy byproduct (e.g., 2,4-dimethoxyacetophenone) can occur.[5]

  • Products from Ring Deactivation: Although less common with highly activated rings, impurities or harsh reaction conditions could lead to undesired side reactions.

Strategies to Minimize Byproduct Formation:

  • Control Stoichiometry: Use a precise stoichiometry of reactants and catalyst. An excess of the acylating agent or catalyst can promote side reactions.

  • Reaction Temperature: Maintain the optimal reaction temperature to favor the desired product.

  • Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the substrate and catalyst can help to minimize localized high concentrations and side reactions.

Question: We are facing challenges with the handling and safety of Boron Trifluoride Etherate (BF₃·OEt₂) at a larger scale. What are the key safety considerations?

Answer:

Boron trifluoride etherate is a versatile but hazardous Lewis acid.[2][6] Safe handling is paramount, especially during scale-up operations.

  • Toxicity and Corrosivity: BF₃·OEt₂ is toxic upon inhalation and corrosive, causing severe burns to the skin, eyes, and respiratory tract.[3][7]

    • Action: Always handle BF₃·OEt₂ in a well-ventilated fume hood or a glove box.[3] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

  • Reactivity with Water: It reacts violently with water, producing toxic hydrogen fluoride (HF) gas and significant heat, which can lead to explosive conditions.[3][7]

    • Action: Ensure all equipment is scrupulously dried and the reaction is performed under anhydrous conditions. Use an inert atmosphere. Have a plan for quenching the reaction that avoids direct contact with large amounts of water initially.

  • Storage: Store in tightly sealed, corrosion-resistant containers under an inert atmosphere, away from moisture and heat.[7]

Below is a logical workflow for troubleshooting common issues in this synthesis:

G cluster_start Start: Synthesis of this compound cluster_problem Problem Identification cluster_yield Low Yield Troubleshooting cluster_impurity High Impurity Troubleshooting cluster_solution Solutions cluster_end End Goal start Initiate Scale-up Synthesis problem Low Yield or High Impurity? start->problem yield_check Check Catalyst Activity (Moisture Sensitivity) problem->yield_check Low Yield byproduct_analysis Identify Byproducts (GC-MS, NMR) problem->byproduct_analysis High Impurity temp_check Verify Temperature Control yield_check->temp_check reagent_check Assess Reagent Purity temp_check->reagent_check optimize Optimize Reaction Conditions reagent_check->optimize stoichiometry_check Review Stoichiometry byproduct_analysis->stoichiometry_check addition_rate_check Optimize Addition Rate stoichiometry_check->addition_rate_check addition_rate_check->optimize purify Implement Enhanced Purification optimize->purify end_product High Purity Product at Scale purify->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most common and direct method is the Friedel-Crafts acylation of phloroglucinol monomethyl ether (4-methoxyresorcinol) with an acylating agent like acetyl chloride or acetic anhydride. A Lewis acid, typically boron trifluoride etherate or aluminum chloride, is used as a catalyst.[2][9]

Q2: What are the typical yields for this synthesis?

Q3: What are the recommended purification methods for the final product at a large scale?

A3: For large-scale purification, recrystallization is a common and effective method.[10] The choice of solvent is critical and should be determined experimentally. Often, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is used. The use of activated carbon can help to remove colored impurities before crystallization.[12] Column chromatography is generally not considered economically viable for large-scale industrial production.[13]

Q4: Can we use a reusable catalyst for this reaction to make the process greener?

A4: Yes, for similar Friedel-Crafts acylation reactions, solid acid catalysts like zeolites (e.g., mordenite) have been shown to be effective and reusable.[9][14] These catalysts can offer advantages in terms of easier separation from the reaction mixture and reduced waste generation. However, their applicability and efficiency for the specific synthesis of this compound would need to be evaluated and optimized.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

CatalystTypeKey AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃)Lewis AcidHigh reactivity, relatively low cost.[9]Highly moisture-sensitive, generates significant aqueous waste during workup.
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis AcidEffective for sensitive substrates, milder conditions.[2]Toxic, corrosive, highly moisture-sensitive, requires careful handling.[3][6]
Zeolites (e.g., Mordenite)Solid AcidReusable, environmentally friendly, easy to separate.[9]May require higher temperatures, potential for lower activity compared to Lewis acids.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀O₄[15]
Molecular Weight182.17 g/mol [15]
Melting Point141 - 142 °C[15]
IUPAC Name1-(2,6-dihydroxy-4-methoxyphenyl)ethanone[15]
Synonyms4-O-Methylphloracetophenone[16]

Experimental Protocols

Protocol: General Procedure for Friedel-Crafts Acylation

This is a generalized protocol based on standard Friedel-Crafts acylation procedures. The specific quantities and conditions should be optimized for your particular setup.

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and an inert gas inlet/outlet is assembled.

  • Reagent Charging: The reactor is charged with an anhydrous solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous AlCl₃). The mixture is cooled to the desired starting temperature (e.g., 0-5 °C).

  • Substrate Addition: Phloroglucinol monomethyl ether is dissolved in the same anhydrous solvent and slowly added to the cooled catalyst suspension while maintaining the temperature.

  • Acylating Agent Addition: The acylating agent (e.g., acetyl chloride) is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is carefully controlled.

  • Reaction Monitoring: The reaction is allowed to stir at the optimized temperature for a set period (e.g., 2-6 hours). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Workup: Once the reaction is complete, the mixture is carefully quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization from an appropriate solvent.

Below is a diagram illustrating the general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage setup Reactor Setup (Anhydrous, Inert Atmosphere) charge_catalyst Charge Solvent & Lewis Acid setup->charge_catalyst add_substrate Add Phloroglucinol Monomethyl Ether charge_catalyst->add_substrate add_acyl Slowly Add Acylating Agent add_substrate->add_acyl react Reaction at Controlled Temperature add_acyl->react quench Quench Reaction Mixture (Ice/HCl) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Phase extract->wash_dry concentrate Concentrate Under Vacuum wash_dry->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize filter_dry Filter & Dry Final Product recrystallize->filter_dry

Caption: General experimental workflow for the synthesis of this compound.

References

Preventing oxidation of 2,6-Dihydroxy-4-methoxyacetophenone during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 2,6-Dihydroxy-4-methoxyacetophenone during its synthesis and storage. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and stability data to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation in this compound?

A1: this compound is a polyphenolic compound, making it susceptible to oxidation. The primary factors that contribute to its degradation are:

  • Oxygen: Exposure to atmospheric oxygen, especially in alkaline conditions, can lead to the formation of colored oxidation byproducts.

  • Light: UV and visible light can provide the energy to initiate and accelerate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

  • High pH: Alkaline environments can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

Q2: What are the visible signs of oxidation in my sample?

A2: Oxidation of this compound typically manifests as a color change. The pure compound is a light-colored solid. The appearance of yellow, brown, or reddish-brown hues is a strong indicator of oxidation and the formation of quinone-type structures and other degradation products.

Q3: How can I minimize oxidation during synthesis?

A3: To minimize oxidation during synthesis, it is crucial to work under an inert atmosphere, especially during steps involving alkaline solutions.[1] This can be achieved by using techniques such as a nitrogen or argon blanket. Additionally, using degassed solvents and reagents can further reduce the presence of dissolved oxygen.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to minimize contact with air and moisture. For enhanced protection, storing under an inert atmosphere (nitrogen or argon) is recommended.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and storage of this compound related to oxidation.

Issue 1: The reaction mixture turns dark brown or black during synthesis.

  • Possible Cause: Exposure to oxygen in an alkaline medium. The phenolic groups are highly susceptible to oxidation under basic conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure a continuous and positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction, especially during the addition of bases and heating.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

    • Antioxidant Addition: Consider the addition of a small amount of a compatible antioxidant, such as sodium dithionite or ascorbic acid, to the reaction mixture. However, compatibility with downstream purification steps must be considered.

Issue 2: The isolated product is off-color (yellow to brown) instead of the expected light color.

  • Possible Cause 1: Oxidation occurred during the work-up or purification process.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Perform filtration and solvent evaporation steps as quickly as possible. If using a rotary evaporator, consider backfilling with an inert gas.

    • Acidified Water Wash: During the work-up, wash the organic layer with a slightly acidic aqueous solution to ensure the phenolic groups are protonated and less prone to oxidation.

    • Purification under Inert Atmosphere: If possible, perform column chromatography under a nitrogen atmosphere.

  • Possible Cause 2: Residual metal impurities from reagents or equipment are catalyzing oxidation.

  • Troubleshooting Steps:

    • High-Purity Reagents: Use high-purity starting materials and reagents.

    • Chelating Agents: In the aqueous work-up, a small amount of a chelating agent like EDTA can be added to sequester catalytic metal ions.

Issue 3: The stored product has darkened over time.

  • Possible Cause: Improper storage conditions leading to gradual oxidation.

  • Troubleshooting Steps:

    • Review Storage Protocol: Confirm that the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment.

    • Inert Atmosphere Storage: For long-term storage, transfer the compound to a vial, flush with nitrogen or argon, and seal tightly. Storing inside a desiccator that has been purged with an inert gas is also a good practice.

    • Aliquot Samples: If the compound is used frequently, consider storing it in smaller aliquots to prevent repeated exposure of the entire batch to the atmosphere.

Experimental Protocols

Proposed Synthesis of this compound via Hoesch Reaction

This protocol is a proposed method based on the Hoesch reaction, a common method for synthesizing hydroxyacetophenones. It is crucial to perform this reaction under a strict inert atmosphere to prevent oxidation.

Materials:

  • 3,5-Dimethoxyphenol

  • Acetonitrile (anhydrous)

  • Zinc chloride (fused, anhydrous)

  • Dry Ether (anhydrous)

  • Dry Hydrogen Chloride gas

  • Ice-water bath

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for hydrogen chloride, and a reflux condenser with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Initial Mixture: In the flask, dissolve 3,5-dimethoxyphenol and an equimolar amount of anhydrous acetonitrile in anhydrous ether under a nitrogen atmosphere.

  • Addition of Catalyst: Add a molar equivalent of freshly fused and powdered anhydrous zinc chloride to the stirring solution.

  • Hoesch Reaction: Cool the mixture in an ice-water bath and bubble a slow stream of dry hydrogen chloride gas through the solution for 3-4 hours. A ketimine hydrochloride salt is expected to precipitate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, stop the HCl gas flow. Carefully add 10% aqueous hydrochloric acid to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the ketimine.

  • Work-up and Isolation: Cool the mixture to room temperature. Separate the ether layer and extract the aqueous layer with fresh ether. Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereLight ProtectionExpected Shelf Life (Purity >98%)
StandardRoom TemperatureAirAmber Vial< 6 months
Recommended2-8 °CAirAmber Vial6-12 months
Optimal2-8 °CInert Gas (N₂/Ar)Amber Vial, in the dark> 24 months
Long-Term-20 °CInert Gas (N₂/Ar)Amber Vial, in the dark> 36 months

Note: The expected shelf life is an estimate and should be confirmed by periodic purity analysis (e.g., HPLC, NMR).

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase (Inert Atmosphere) cluster_workup Work-up & Purification A 1. Dissolve 3,5-Dimethoxyphenol & Acetonitrile in Ether B 2. Add Anhydrous ZnCl2 A->B C 3. Bubble Dry HCl Gas (Hoesch Reaction) B->C D 4. Hydrolyze Ketimine with aq. HCl C->D E 5. Ether Extraction D->E Proceed to Work-up F 6. Wash with Brine E->F G 7. Dry over Na2SO4 F->G H 8. Evaporate Solvent G->H I 9. Purify (Column Chromatography/Recrystallization) H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_oxidation A Product Discoloration Observed? B During Synthesis? Check for: - Air Leaks - Non-degassed Solvents - High pH A->B Yes C During Storage? Check for: - Improper Seal - Light Exposure - High Temperature A->C No D Solution: - Improve Inert Atmosphere Technique - Use Degassed Reagents - Add Compatible Antioxidant B->D Address Cause E Solution: - Store in Cool, Dark, Dry Place - Use Inert Gas Overlay - Aliquot Samples C->E Address Cause

Caption: Troubleshooting logic for oxidation-related discoloration.

References

Optimizing reaction conditions for the acylation of methoxy phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the acylation of methoxy phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways in the acylation of methoxy phenols?

The acylation of methoxy phenols involves two main competing pathways:

  • O-Acylation: This is an esterification reaction where the acyl group attaches to the phenolic oxygen, forming a phenolic ester. This is generally the kinetically favored product, meaning it forms faster, especially at lower temperatures.[1]

  • C-Acylation (Friedel-Crafts Acylation): This is an electrophilic aromatic substitution where the acyl group attaches directly to the aromatic ring, typically at the ortho or para position relative to the hydroxyl group, forming a hydroxyaryl ketone.[1][2] Often, this occurs via the Fries Rearrangement , where an initially formed O-acylated ester rearranges to the C-acylated product in the presence of a Lewis acid catalyst.[3][4] This is the thermodynamically favored product, which is more stable.[1]

Q2: How can I selectively favor the O-acylation product (phenolic ester)?

To favor the formation of the O-acylated product, you should use conditions that promote the kinetic product and avoid those that facilitate the Fries rearrangement.

  • Avoid Lewis Acids: Do not use strong Lewis acid catalysts like AlCl₃ or FeCl₃, as they strongly promote the Fries rearrangement.[1][5]

  • Use Base Catalysis: Employ base-catalyzed or base-mediated methods. A common procedure is the Schotten-Baumann reaction, which uses a base like pyridine or aqueous sodium hydroxide.[6][7]

  • Low Temperatures: Maintain low reaction temperatures (e.g., 0 °C) to prevent the rearrangement to the more stable C-acylated product.[1][7]

  • Phase Transfer Catalysis (PTC): For reactions in two-phase systems (e.g., dichloromethane and aqueous NaOH), a phase transfer catalyst can be highly effective for synthesizing phenolic esters quickly and in high yield at low temperatures.[7]

Q3: How can I selectively favor the C-acylation product (hydroxyaryl ketone)?

Formation of the C-acylated product is achieved by performing a Friedel-Crafts acylation or by inducing a Fries rearrangement of the corresponding phenolic ester.

  • Use a Lewis Acid Catalyst: A stoichiometric amount of a Lewis acid (e.g., AlCl₃, BF₃, FeCl₃) is often required.[5][8] The catalyst complexes with the product ketone, so at least one equivalent is needed.[8][9]

  • Higher Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for the Fries rearrangement and favor the formation of the thermodynamically stable C-acylated product.[1][4] However, excessively high temperatures can lead to decomposition or side reactions.[10]

  • Solvent Choice: The choice of solvent can influence the reaction. Non-polar solvents may be used, though polar solvents like nitrobenzene can sometimes influence regioselectivity.[4][8]

Q4: How can I control the regioselectivity (ortho vs. para) of C-acylation?

The ratio of ortho to para C-acylated products during a Fries rearrangement can be influenced by the reaction conditions:

  • Temperature: Low reaction temperatures favor the formation of the para product. High temperatures favor the ortho product.[4][5][11] This is a classic example of thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst.[4]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product. As the solvent polarity increases, the proportion of the para product also increases.[4][11]

Troubleshooting Guide

Problem 1: Low or No Yield of Acylated Product

Possible Causes & Solutions

  • Cause: Inactive or hydrolyzed Lewis acid catalyst.

    • Solution: Lewis acids like AlCl₃ are extremely sensitive to moisture.[10] Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and handle reagents under inert conditions.[12]

  • Cause: Insufficient amount of Lewis acid catalyst.

    • Solution: Friedel-Crafts acylation is often not truly catalytic. The Lewis acid forms a stable complex with the product ketone, rendering it inactive.[9] Use at least a stoichiometric amount (1.0-1.1 equivalents) of the Lewis acid relative to the acylating agent.[8]

  • Cause: The methoxy phenol ring is deactivated.

    • Solution: While the -OH and -OCH₃ groups are activating, other substituents on the ring may be strongly deactivating (e.g., -NO₂, -CN). If your substrate contains such groups, the reaction may not proceed efficiently.[10]

  • Cause: Reaction temperature is too low.

    • Solution: While low temperatures are often used to control selectivity, some reactions require heating to overcome the activation energy.[10] If no reaction is observed at room temperature, consider gently heating the mixture while monitoring for side product formation by TLC or LC-MS.[12]

  • Cause: Incomplete deprotonation for O-acylation.

    • Solution: When performing a base-mediated O-acylation, the base must be strong enough to deprotonate the phenol. If a weak base is used, consider switching to a stronger one like K₂CO₃, Cs₂CO₃, or NaH.[13]

Problem 2: The major product is C-acylated, but O-acylation was desired.

Possible Causes & Solutions

  • Cause: Use of a Lewis acid catalyst.

    • Solution: Lewis acids strongly promote the Fries rearrangement from the O-acylated intermediate to the C-acylated product.[1] To obtain the O-acyl product, switch to a base-catalyzed method (e.g., using pyridine or triethylamine with catalytic DMAP) and avoid Lewis acids.[1]

  • Cause: Reaction temperature is too high.

    • Solution: Elevated temperatures provide the energy for the Fries rearrangement.[1] Maintain low temperatures (e.g., 0 °C) to isolate the kinetically favored O-acylated ester.[1]

Problem 3: Formation of demethylated or other unexpected by-products.

Possible Causes & Solutions

  • Cause: Harsh reaction conditions with a strong Lewis acid.

    • Solution: In the presence of strong Lewis acids like AlCl₃ at elevated temperatures, cleavage of the methoxy groups can occur.[1][14] This is a known side reaction. To prevent it, opt for milder conditions, a less reactive Lewis acid, or base-catalyzed acylation.[1]

  • Cause: Polyalkylation or other side reactions.

    • Solution: Phenols are highly reactive substrates and can sometimes undergo side reactions like polyalkylation.[2] This can become more pronounced if the phenol is in excess. Using a 1:1 molar ratio of the methoxy phenol to the acylating agent often maximizes the yield of the desired product.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Fries Rearrangement Regioselectivity

ParameterConditionFavored ProductRationale
Temperature Low Temperaturepara-substitutedKinetic product
High Temperatureortho-substitutedThermodynamic product (stable chelate complex)[4]
Solvent Non-polar (e.g., CS₂)ortho-substitutedFavors intramolecular rearrangement[4][8]
Polar (e.g., Nitrobenzene)para-substitutedFavors intermolecular rearrangement[4][11]

Table 2: Influence of Catalyst on Acylation of Phenols with Chloroacetyl Chloride [2]

CatalystPrimary Product TypeRationale
FeCl₃ (anhydrous) O-AcylationFavors the initial ester formation.
FeCl₃·6H₂O (hydrate) C-AcylationThe presence of coordinated water enhances rearrangement to the hydroxyphenacyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts C-Acylation of Anisole

This protocol is a representative example for C-acylation.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.[8]

  • Reagent Addition: In the dropping funnel, prepare a solution of the methoxy phenol (1.0 eq.) and the acylating agent (e.g., acetyl chloride, 1.0 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[8] After the addition, the reaction may be stirred at room temperature or gently heated to reflux, depending on the substrate's reactivity. Monitor progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[9] This will hydrolyze the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by column chromatography or recrystallization.[8][9]

Protocol 2: General Procedure for Base-Catalyzed O-Acylation

This protocol is designed to favor the formation of the phenolic ester.

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the methoxy phenol (1.0 eq.) in an anhydrous solvent such as DCM, THF, or pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base, for example, anhydrous pyridine (used as solvent) or triethylamine (1.5 eq.) with a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).[1]

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[1]

  • Quenching: Upon completion, quench the reaction by adding cold, dilute aqueous HCl to neutralize the excess base.

  • Work-up and Purification: Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: Acetylation of Vanillin[15]
  • Setup: Dissolve vanillin (1.0 eq.) in dichloromethane (DCM) under anhydrous conditions.

  • Reagent Addition: Add acetic anhydride (1.2 eq.) and dry pyridine (1.2 eq.) to the solution.

  • Reaction: Stir the mixture for 3-4 hours at room temperature. Monitor the reaction's completion by TLC (1:1 Hexane:Ethyl acetate).

  • Work-up: Evaporate the DCM. Pour the resulting mixture onto crushed ice.

  • Isolation: Filter the precipitates, rinse with water, and dry. Recrystallize the crude product from 95% ethanol to obtain pure acetyl vanillin.

Visualizations

G cluster_start Reactants cluster_products Potential Products start Methoxy Phenol + Acylating Agent O_Acyl O-Acylated Product (Phenolic Ester) start->O_Acyl O-Acylation (Kinetic Pathway) - Base Catalysis - Low Temperature C_Acyl C-Acylated Product (Hydroxyaryl Ketone) start->C_Acyl C-Acylation (Direct Friedel-Crafts) O_Acyl->C_Acyl Fries Rearrangement (Thermodynamic Pathway) - Lewis Acid - High Temperature

Caption: Competing O- and C-acylation pathways in the acylation of methoxy phenols.

G prep Preparation (Dry Glassware, Inert Atmosphere) reagents Add Lewis Acid & Solvent to Flask prep->reagents cool1 Cool to 0 °C reagents->cool1 add Add Substrate & Acylating Agent Dropwise cool1->add react Stir & Monitor (TLC / LC-MS) add->react cool2 Cool to 0 °C react->cool2 quench Quench Slowly (Ice / aq. HCl) cool2->quench workup Work-up (Extraction, Wash) quench->workup purify Purification (Evaporation, Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.

Caption: A troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of a substituted phenol is resulting in a very low yield or is failing entirely. What are the common causes?

Low yields in the Friedel-Crafts acylation of phenols are a frequent issue and typically stem from a few primary problems:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2][3][4] O-acylation is often the kinetically favored pathway, meaning it happens faster, and can become the dominant reaction under certain conditions, consuming your starting material without producing the target C-acylated product.[1][4]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This forms a complex that not only deactivates the catalyst but also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1][3]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups on the aromatic ring will make the substrate less nucleophilic and hinder the electrophilic aromatic substitution.[5][6]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.[5][6]

Q2: How can I favor the desired C-acylation over the competing O-acylation?

The reaction conditions, especially the amount of catalyst, are crucial for directing the acylation pathway.

  • High Catalyst Concentration: Using a stoichiometric excess (2.0-3.0 equivalents) of a strong Lewis acid like AlCl₃ promotes C-acylation.[1] The excess catalyst can coordinate to the oxygen of any initially formed O-acylated ester, facilitating its rearrangement to the more stable C-acylated product via the Fries rearrangement.[1][2] Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) used in high concentrations can also favor C-acylation, with reported yields of over 90%.[2][3]

  • Low Catalyst Concentration: Conversely, low concentrations of an acid catalyst tend to favor the formation of the O-acylated phenyl ester.[1][2] One study reported O-acylation yields of up to 99% when using 1% TfOH in acetonitrile.[2][3]

Q3: What is the Fries Rearrangement, and how can it be used to improve my yield of the C-acylated product?

The Fries Rearrangement is a reaction where a phenolic ester rearranges to a hydroxyaryl ketone in the presence of a Lewis acid.[7][8][9] This can be a very effective strategy to overcome the problem of O-acylation.[2][3] The process can be thought of as a two-stage reaction:

  • Esterification (O-acylation): The phenol is first acylated on the oxygen to form the ester.

  • Rearrangement: The ester is then rearranged to the C-acylated product under Friedel-Crafts conditions.[7]

Essentially, by running the reaction with a high concentration of Lewis acid and potentially higher temperatures, you can drive the in-situ formed ester to rearrange to the desired ketone.[1][4]

Q4: How can I control the regioselectivity (ortho vs. para) of the acylation?

The regioselectivity of the Fries Rearrangement, and by extension the direct C-acylation, is highly dependent on the reaction temperature.[8]

  • Low Temperatures: Lower reaction temperatures (e.g., <25°C) favor the formation of the para isomer, which is the thermodynamically controlled product.[1]

  • High Temperatures: Higher reaction temperatures (e.g., >60°C) favor the formation of the ortho isomer.[1] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[1]

Q5: How do the existing substituents on my phenol affect the reaction yield?

The electronic nature and position of substituents on the aromatic ring have a significant impact:

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) activate the ring and generally favor the reaction.[1] However, very strong donating groups, as seen in polyhydroxyphenols, can lead to complications like increased side reactions and excessive catalyst coordination.[1][10]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making both Friedel-Crafts acylation and the Fries Rearrangement much less efficient, often leading to very low yields.[1][8]

  • Substituent Position: The position of the substituent is also critical. Meta-substituted phenols have been reported to give significantly lower yields of C-acylation (40-50%) compared to their ortho- and para-substituted counterparts (>90%) under strong acid conditions.[2][3]

Q6: Are there alternative methods for acylating highly activated or deactivated phenols?

Yes, for substrates where standard Friedel-Crafts conditions are problematic, other named reactions can be more effective.

  • For highly activated, electron-rich substrates like polyhydroxy- or polyalkoxyphenols, the Houben-Hoesch reaction is a valuable alternative.[1][10]

  • For deactivated systems, "greener" methodologies using methanesulfonic anhydride or mixed anhydrides with trifluoroacetic anhydride have been developed to avoid the harsh conditions of traditional Friedel-Crafts reactions.[11]

Quantitative Data Summary

The yield of C-acylation versus O-acylation is highly dependent on reaction conditions. The table below summarizes expected outcomes based on literature reports.

CatalystCatalyst ConcentrationSubstrateTemperaturePredominant ProductReported Yield
AlCl₃>2.0 equivalentsPhenolHigh (>60°C)ortho-hydroxyaryl ketoneGood to Excellent
AlCl₃>2.0 equivalentsPhenolLow (<25°C)para-hydroxyaryl ketoneGood to Excellent
TfOHNeat (Solvent)o/p-substituted phenolsVariesC-Acylated Product>90%[2][3]
TfOHNeat (Solvent)m-substituted phenolsVariesC-Acylated Product40-50%[2][3]
TfOH1% in CH₃CNPhenol derivativesVariesO-Acylated Product (Ester)>90% (up to 99%)[2][3]

Experimental Protocols

Protocol 1: O-Acylation (Ester Formation)

This protocol is for the formation of the phenyl ester, which can be the starting material for a subsequent Fries Rearrangement.

  • Setup: To a round-bottom flask, add the substituted phenol (1.0 eq.) and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be required to neutralize the HCl byproduct.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude phenyl ester by recrystallization or column chromatography if necessary.

Protocol 2: C-Acylation via Fries Rearrangement

This protocol is a general procedure for the direct C-acylation of a phenol, which often proceeds via an in-situ Fries Rearrangement.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).[1]

  • Solvent: Add a suitable anhydrous solvent. For high temperatures, nitrobenzene is a classic choice, while for lower temperatures, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.[1]

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the substituted phenol (1.0 eq.) and the acylating agent (e.g., acetyl chloride, 1.1 eq.) in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C).[1] Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.[1]

Visualizations

G Start Low Yield in Friedel-Crafts Acylation of Phenol CheckPurity Are starting materials (phenol, acylating agent, solvent) pure and anhydrous? Start->CheckPurity Purify Purify/dry all reagents and solvents. Use fresh Lewis acid. CheckPurity->Purify No CheckCatalyst Is Lewis Acid (e.g., AlCl3) stoichiometry sufficient (>2 equivalents)? CheckPurity->CheckCatalyst Yes Purify->CheckPurity IncreaseCatalyst Increase Lewis Acid to 2.5-3.0 equivalents. CheckCatalyst->IncreaseCatalyst No CheckTemp Is reaction temperature optimized for desired isomer (ortho/para)? CheckCatalyst->CheckTemp Yes IncreaseCatalyst->CheckTemp AdjustTemp Adjust Temperature: Low Temp (<25°C) for para High Temp (>60°C) for ortho CheckTemp->AdjustTemp No CheckSubstituents Does phenol have strong Electron-Withdrawing Groups (EWGs)? CheckTemp->CheckSubstituents Yes AdjustTemp->CheckSubstituents AlternativeRoute Consider alternative reactions (e.g., Houben-Hoesch for activated phenols or protecting group strategies). CheckSubstituents->AlternativeRoute Yes Success Improved Yield CheckSubstituents->Success No AlternativeRoute->Success

Caption: A stepwise workflow for troubleshooting low yields in the Friedel-Crafts acylation of phenols.

G cluster_start Phenol Substituted Phenol O_Acylation O-Acylation (Kinetic Pathway) Low [Lewis Acid] Phenol->O_Acylation C_Acylation C-Acylation (Thermodynamic Pathway) High [Lewis Acid] Phenol->C_Acylation AcylHalide Acyl Halide / Anhydride AcylHalide->O_Acylation AcylHalide->C_Acylation Ester Phenyl Ester Intermediate O_Acylation->Ester Fries Fries Rearrangement High [Lewis Acid] Heat Ester->Fries Product ortho/para Hydroxyaryl Ketone (Desired Product) Fries->Product C_Acylation->Product

Caption: Competing O-acylation and C-acylation pathways in the Friedel-Crafts reaction of phenols.

References

Technical Support Center: Purification of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Dihydroxy-4-methoxyacetophenone.

Troubleshooting Common Purification Issues

Effectively purifying crude this compound requires careful consideration of the potential impurities and the selection of an appropriate purification strategy. Common issues encountered during purification are often related to the presence of starting materials, reaction byproducts, or improper technique.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include phloroglucinol or 1,3-dihydroxy-5-methoxybenzene.

  • Regioisomers: Isomeric products such as 2,4-Dihydroxy-6-methoxyacetophenone can form during the acylation reaction.

  • Over-methylated Byproducts: Compounds like 2-Hydroxy-4,6-dimethoxyacetophenone can be present if the methylation step is not carefully controlled.

  • O-acylated Products: In Friedel-Crafts acylations of phenols, O-acylation can occur, leading to ester impurities.[1][2]

  • Polysubstituted Byproducts: The aromatic ring can sometimes be acylated more than once.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted acylating agents or catalysts, may persist in the crude product.

Below is a troubleshooting guide to address common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product fails to crystallize or oils out during recrystallization. The chosen solvent is too nonpolar or too polar. The product is still too impure. Cooling the solution too quickly.Test a range of solvents or solvent mixtures of varying polarities (e.g., ethanol/water, acetone/water, ethyl acetate/hexane). Perform a preliminary purification step like acid-base extraction or a quick filtration through a silica plug. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery after recrystallization. The product is significantly soluble in the cold recrystallization solvent. Too much solvent was used. Premature crystallization during hot filtration.Select a solvent in which the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Colored impurities persist after recrystallization. The impurities are highly colored and co-crystallize with the product.Add a small amount of activated carbon (charcoal) to the hot solution before filtration. Be aware that activated carbon can adsorb some of the desired product, potentially reducing the yield.
Poor separation during column chromatography. The solvent system (eluent) has incorrect polarity. The column was not packed properly (channeling). The sample was overloaded.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Product remains in the organic layer during acid-base extraction. The aqueous base is not strong enough to deprotonate the phenol. Insufficient mixing of the two phases.Use a stronger base, such as 1-2 M sodium hydroxide, to ensure complete deprotonation of the phenolic hydroxyl groups. Shake the separatory funnel vigorously to ensure thorough mixing and efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is a widely used and effective method for purifying crude this compound, particularly for removing minor impurities. For more complex mixtures, column chromatography or a preliminary acid-base extraction may be necessary.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for phenolic compounds include ethanol, methanol, water, or mixtures such as ethyl acetate/hexane. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when simpler methods like recrystallization fail to provide the desired purity, especially when dealing with impurities that have similar solubility profiles to the product, such as regioisomers.

Q4: Can acid-base extraction be used to purify this compound?

A4: Yes, acid-base extraction is a useful technique for separating phenolic compounds like this compound from neutral or basic impurities. The phenolic compound can be extracted from an organic solvent into an aqueous basic solution and then recovered by acidification.

Q5: How can I monitor the purity of my product during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity analysis.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on the scale of the experiment and the impurity profile. A related compound, 2,6-dihydroxyacetophenone, is effectively recrystallized from 95% ethanol.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, methanol, or an optimized solvent mixture)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The purified product should start to crystallize. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography Protocol

This protocol is a general procedure for the purification of this compound by column chromatography. A solvent system of petroleum ether and ethyl acetate has been shown to be effective for the separation of the similar compound 2'-Hydroxy-6'-methoxyacetophenone.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate, optimized by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by performing TLC on the crude material with various ratios of petroleum ether and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the optimized solvent system, collecting fractions in separate tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Acid-Base Extraction Protocol

This protocol describes the separation of this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous sodium hydroxide solution (1-2 M)

  • Aqueous hydrochloric acid solution (concentrated or 6 M)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1-2 M sodium hydroxide solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium hydroxide solution to ensure complete removal of the phenolic product. Combine the aqueous extracts.

  • Recovery of Product: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow Crude Crude 2,6-Dihydroxy- 4-methoxyacetophenone Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase  If neutral/basic  impurities present Recrystallize Recrystallization Dissolve->Recrystallize  For minor  impurities Column Column Chromatography Dissolve->Column  If regioisomers or  polar impurities present AcidBase->Recrystallize Pure Pure Product Recrystallize->Pure Column->Pure Troubleshooting_Decision_Tree Start Crude Product TLC Analyze by TLC Start->TLC OneSpot Single Spot? TLC->OneSpot MultipleSpots Multiple Spots? TLC->MultipleSpots Recrystallize Recrystallization OneSpot->Recrystallize CheckPolarity Assess Polarity of Impurities MultipleSpots->CheckPolarity Pure Pure Product Recrystallize->Pure NonPolarImp Non-polar/ Neutral Impurities? CheckPolarity->NonPolarImp Yes PolarImp Polar/ Isomeric Impurities? CheckPolarity->PolarImp Yes AcidBase Acid-Base Extraction NonPolarImp->AcidBase Column Column Chromatography PolarImp->Column AcidBase->Recrystallize Column->Pure

References

Recrystallization techniques for purifying 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful recrystallization of 2,6-Dihydroxy-4-methoxyacetophenone (CAS: 7507-89-3).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A definitive single "best" solvent depends on the specific impurities present. However, based on its chemical structure (a phenolic ketone), polar organic solvents are excellent starting points. The compound is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For recrystallization, an ideal solvent should dissolve the compound well when hot but poorly when cold. Good candidates to screen include:

  • Single Solvents: Methanol, ethanol, or aqueous mixtures of these alcohols. A closely related compound, 2'-Hydroxy-4',6'-dimethoxyacetophenone, is soluble in hot methanol.[2]

  • Mixed Solvent Systems: An ethanol/water or methanol/water system is highly recommended. The compound is typically dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of hot alcohol are then added to clarify the solution before cooling.

Q2: My purified crystals are off-color (e.g., yellow or brown). What should I do?

A2: Colored impurities are common in crude reaction mixtures. To remove them, the hot, dissolved solution of your compound can be treated with a small amount of activated charcoal (Norit) before the filtration step. The charcoal adsorbs the colored impurities. Use a minimal amount (1-2% by weight) and boil the solution with the charcoal for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: I'm not getting any crystals, even after the solution has cooled in an ice bath. What went wrong?

A3: This is a common issue and usually points to one of two problems:

  • Too much solvent was used: Your solution is not supersaturated. The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration. Once the volume is reduced, attempt to cool it again.

  • Supersaturation: The solution is saturated, but crystallization has not been initiated. You can induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod or by adding a tiny "seed" crystal of the pure compound.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 141-142 °C) or if the solution cools too quickly.[3] To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help promote slow cooling and proper crystal formation.

Q5: What other purification techniques can I use if recrystallization fails?

A5: If recrystallization does not yield a product of the desired purity, column chromatography is the most common alternative. For a compound like this compound, silica gel chromatography using an eluent system such as a gradient of ethyl acetate in hexanes would be a suitable method.

Solvent Selection and Solubility Data

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
Water InsolubleSparingly SolublePoor as a single solvent; excellent as an anti-solvent with alcohols.
Methanol Sparingly SolubleSolubleGood candidate.
Ethanol Sparingly SolubleSolubleGood candidate.
Ethyl Acetate SolubleVery SolublePotentially suitable, but may have low recovery due to high cold solubility.[1]
Dichloromethane SolubleVery SolublePoor candidate for single-solvent recrystallization due to high cold solubility.[1]
Hexanes InsolubleInsolubleUseful as an anti-solvent in a mixed system with a more polar solvent.

Data is inferred from the compound's known solubilities and the behavior of structurally similar phenolic compounds.[1]

Detailed Experimental Protocol: Recrystallization using a Methanol/Water System

This protocol outlines a standard procedure for purifying crude this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot methanol required to just dissolve the solid completely. This should be done on a hot plate with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Gravity Filtration: To remove any insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a short-stemmed or stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.

  • Induce Crystallization: Heat the filtered solution back to a gentle boil. Add hot water dropwise while swirling until the solution remains persistently cloudy. Then, add a few drops of hot methanol to re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent. Characterize the final product by taking a melting point (expected: 141-142 °C) and obtaining spectroscopic data as needed.[3]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the recrystallization process.

G start Recrystallization Issue Encountered no_crystals No Crystals Form After Cooling start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out colored_crystals Crystals are Discolored start->colored_crystals low_yield Poor Crystal Yield start->low_yield cause_too_much_solvent Cause: Too much solvent used? no_crystals->cause_too_much_solvent cause_cooling_fast Cause: Cooled too quickly? oiling_out->cause_cooling_fast cause_colored_impurities Cause: Colored impurities present? colored_crystals->cause_colored_impurities low_yield->cause_too_much_solvent cause_incomplete_crystallization Cause: Incomplete crystallization? low_yield->cause_incomplete_crystallization cause_supersaturated Cause: Solution is supersaturated? cause_too_much_solvent->cause_supersaturated No sol_boil_off Solution: Boil off excess solvent and re-cool. cause_too_much_solvent->sol_boil_off Yes sol_scratch Solution: Scratch flask with glass rod or add a seed crystal. cause_supersaturated->sol_scratch Yes sol_reheat_cool_slow Solution: Reheat, add minimal solvent, cool slowly. cause_cooling_fast->sol_reheat_cool_slow Yes sol_charcoal Solution: Re-dissolve, treat with activated charcoal, hot filter, and recrystallize. cause_colored_impurities->sol_charcoal Yes sol_cool_longer Solution: Cool in ice bath for a longer duration. cause_incomplete_crystallization->sol_cool_longer Yes

Caption: Troubleshooting flowchart for recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three structural isomers of hydroxyacetophenone: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. The position of the hydroxyl group on the phenyl ring relative to the acetyl group significantly influences the physicochemical properties and, consequently, the biological actions of these compounds. This document synthesizes experimental data on their antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibitory activities to aid researchers in selecting the appropriate isomer for their specific applications.

Structural Differences and Biological Implications

The ortho (2-), meta (3-), and para (4-) positioning of the hydroxyl group dictates the potential for intramolecular hydrogen bonding and the electronic properties of the molecule, which in turn affects their interaction with biological targets. In 2-hydroxyacetophenone, the proximity of the hydroxyl and carbonyl groups allows for the formation of a strong intramolecular hydrogen bond, which can influence its stability and reactivity compared to the 3- and 4-isomers where this is not possible.[1]

Comparative Biological Activity Data

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueReference
2-Hydroxyacetophenone DPPH Radical ScavengingData not available[1]
3-Hydroxyacetophenone DPPH Radical ScavengingData not available[1]
4-Hydroxyacetophenone DPPH Radical ScavengingData not available for the parent compound. A derivative, 3,5-diprenyl-4-hydroxyacetophenone, showed an IC50 of 0.096 mM.[2]
Table 2: Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
2-Hydroxyacetophenone COX-2 InhibitionData not available
3-Hydroxyacetophenone COX-2 InhibitionData not available for the parent compound. A derivative showed activity.[1]
4-Hydroxyacetophenone COX-2 InhibitionShows inhibitory activity, but specific IC50 values from direct comparative studies are limited. It is known to suppress NF-κB-related inflammation.[1][3][4]
Table 3: Antimicrobial Activity
CompoundOrganismMIC (µM)Reference
2-Hydroxyacetophenone Various bacteria and fungiDerivatives have shown a broad spectrum of activity with MIC values ranging from 4 to 128 µg/ml.[5]
3-Hydroxyacetophenone Mycobacterium spp.5870[6]
4-Hydroxyacetophenone Mycobacterium spp.11750[6]
Table 4: Tyrosinase Inhibitory Activity
CompoundAssayIC50 ValueReference
2-Hydroxyacetophenone Mushroom TyrosinaseData not available
3-Hydroxyacetophenone Mushroom TyrosinaseData not available
4-Hydroxyacetophenone Mushroom TyrosinaseInhibition of over 50% at 70 mM.[7][8]

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxyacetophenone isomers are underpinned by their interaction with specific cellular signaling pathways.

4-Hydroxyacetophenone has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway .[6] It also inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3][4]

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of 4-HAP 4-HAP 4-HAP->IKK Inhibits

NF-κB signaling pathway inhibition by 4-hydroxyacetophenone.

2-Hydroxyacetophenone is suggested to modulate cellular antioxidant defenses through the Keap1-Nrf2-ARE signaling pathway .[9] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant genes.[9]

Keap1_Nrf2_ARE_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription of 2-HAP 2-HAP 2-HAP->Keap1 Modulates

Keap1-Nrf2-ARE antioxidant response pathway modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Solutions : A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH (e.g., 0.1 mM) is also prepared in the same solvent.[1]

  • Reaction Mixture : Different concentrations of the test compound are added to a 96-well plate or cuvettes. The DPPH solution is then added to initiate the reaction.[1]

  • Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm. A decrease in absorbance indicates radical scavenging activity.[1]

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the tyrosinase enzyme, which is involved in melanin synthesis.[1]

  • Enzyme and Substrate Preparation : A solution of mushroom tyrosinase and a solution of the substrate (e.g., L-DOPA) are prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibition Assay : The test compound at various concentrations is pre-incubated with the tyrosinase solution.[1]

  • Reaction Initiation : The substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Measurement : The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation : The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Solutions Compound Solutions Reaction Incubation Reaction Incubation Compound Solutions->Reaction Incubation Assay Reagents Assay Reagents Assay Reagents->Reaction Incubation Data Acquisition Data Acquisition Reaction Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Results Data Analysis->Results

A generalized workflow for in vitro biological activity assessment.

Conclusion

The positional isomerism of hydroxyacetophenone plays a critical role in defining its biological activity profile. 4-Hydroxyacetophenone is the most studied of the three, with demonstrated anti-inflammatory and tyrosinase inhibitory activities.[1][7][8] 3-Hydroxyacetophenone shows stronger antimycobacterial activity compared to the 4-isomer.[6] While there is a comparative lack of direct, quantitative data for 2-hydroxyacetophenone across a range of biological assays, its unique intramolecular hydrogen bond suggests it may possess distinct activities that warrant further investigation.[1] Future comparative studies under standardized conditions are essential to fully elucidate the structure-activity relationships and to identify the most promising isomer for specific therapeutic or cosmetic applications. Researchers are encouraged to use the provided experimental protocols as a basis for such comparative evaluations.

References

A Comparative Guide to the Antioxidant Potential of Phloroglucinol Derivatives, with a Focus on 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 2,6-dihydroxy-4-methoxyacetophenone and other phloroglucinol derivatives. Phloroglucinols, a class of phenolic compounds, are recognized for their significant biological activities, including antioxidant effects. This document synthesizes available data from various in vitro antioxidant assays to offer a comparative perspective on the performance of these compounds, aiding in research and drug development.

Quantitative Bioactivity Data: A Comparative Overview

The antioxidant capacity of phloroglucinol derivatives is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the inhibitory concentrations (IC₅₀) and antioxidant capacities from different studies. It is crucial to consider that these values were determined in separate experiments and are presented here for comparative purposes.

Table 1: DPPH Radical Scavenging Activity of Phloroglucinol Derivatives

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Phloroglucinol45.72Gallic Acid30.53
Lysidiside Y11.8Vitamin E33.4
Lysidiside X12.0Vitamin E33.4
This compoundData not available

Table 2: H-ORAC Values of Natural Phlorotannins

Compound (Natural Source)Bioactivity AssayResult (µmol TE/µmol)
Phloroglucinol (from Eisenia bicyclis)H-ORAC2.57 ± 0.14
Eckol (from Eisenia bicyclis)H-ORAC4.97 ± 0.36
Fucofuroeckol A (from Eisenia bicyclis)H-ORAC9.82 ± 0.70
Dieckol (from Eisenia bicyclis)H-ORAC10.22 ± 0.85
This compoundH-ORACData not available

General Antioxidant Mechanism

The antioxidant activity of phloroglucinol derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The general mechanism is depicted below.

Antioxidant Mechanism cluster_reaction Radical Scavenging cluster_products Products Phloroglucinol_Derivative Phloroglucinol Derivative (Ar-OH) Stabilized_Radical Stabilized Phenoxyl Radical (Ar-O•) Phloroglucinol_Derivative->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of free radical scavenging by phloroglucinol derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.[1][2][3][4][5]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1][2]

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (in Methanol/Ethanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Solutions B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at approximately 734 nm.[6][7][8][9]

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., Trolox).

  • Procedure:

    • Generate ABTS•⁺ by reacting ABTS solution with potassium persulfate in the dark for 12-16 hours.[6][8]

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of ~0.70 at 734 nm.[8][9]

    • Add the test compound solution to the diluted ABTS•⁺ solution.

    • After a specific incubation time (e.g., 5-10 minutes), measure the absorbance at 734 nm.[6][9]

    • The percentage of inhibition and IC₅₀ value are calculated similarly to the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS•+ Radical (ABTS + K2S2O8) B Dilute ABTS•+ to Absorbance ~0.7 A->B D Mix Sample/Standard with ABTS•+ Solution B->D C Prepare Sample and Standard Solutions C->D E Incubate (e.g., 6-10 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

  • Reagents:

    • FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.

    • Test compound solutions at various concentrations.

    • Standard (e.g., FeSO₄·7H₂O or Trolox).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, and the results are often expressed as Trolox equivalents (TE).

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix Sample/Standard with FRAP Reagent A->C B Prepare Sample and Standard Solutions B->C D Incubate at 37°C (e.g., 4 min) C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP Value (e.g., Trolox Equivalents) E->F

Caption: Workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • Principle: A peroxyl radical generator (AAPH) induces the decay of a fluorescent probe (e.g., fluorescein). Antioxidants protect the probe from oxidation, and the fluorescence decay is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Reagents:

    • Fluorescein solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical initiator).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., Trolox).

  • Procedure:

    • Add the test compound solution and fluorescein solution to a microplate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin recording the fluorescence intensity at regular intervals (e.g., every minute) for an extended period (e.g., up to 3 hours).

    • Calculate the net area under the curve (AUC) for the sample and the standard.

    • The ORAC value is typically expressed as Trolox equivalents (TE).

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Fluorescein and AAPH Solutions C Mix Sample/Standard with Fluorescein A->C B Prepare Sample and Standard Solutions B->C D Incubate at 37°C C->D E Add AAPH to Initiate Reaction D->E F Monitor Fluorescence Decay Over Time E->F G Calculate Net AUC and Express as Trolox Equivalents F->G

References

A Comparative Analysis of the Antifungal Activities of 2,6-Dihydroxy-4-methoxyacetophenone and Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of 2,6-Dihydroxy-4-methoxyacetophenone (DHMA), a naturally occurring phytoalexin, and ketoconazole, a widely used synthetic antifungal agent. While direct comparative studies are limited, this document synthesizes available data on their individual antifungal activities, mechanisms of action, and the standard experimental protocols used for their evaluation.

Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of DHMA and ketoconazole against various fungal strains. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
This compound Botrytis cinereaED50: 45 µMNot Reported[1]
Phomopsis perniciosaED50: 410 µMNot Reported[1]
Ketoconazole Candida albicans0.008 - 0.064Not Reported[2]
Candida spp.VariesVaries[3]
Aspergillus fumigatusVariesVaries[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antifungal activity of compounds like DHMA and ketoconazole.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC assay is a quantitative method used to determine the lowest concentration of an antifungal agent that inhibits the growth of a specific fungus.[5][6]

  • Preparation of Antifungal Stock Solutions: The test compounds (DHMA and ketoconazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[7]

  • Serial Dilutions: A series of twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640).[7][8] This creates a concentration gradient of each compound across the plate.

  • Inoculum Preparation: The fungal strain to be tested is cultured on an appropriate agar medium. A standardized suspension of fungal spores or cells is then prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[7] This suspension is further diluted in the growth medium to achieve a final inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.[7] Control wells (no antifungal agent) are included to ensure fungal growth.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), allowing for fungal growth.[5]

  • MIC Determination: After incubation, the plates are visually inspected or read using a spectrophotometer to determine the lowest concentration of the antifungal agent that shows no visible fungal growth. This concentration is the MIC.[7][9]

Zone of Inhibition Assay (Agar Disk-Diffusion Method)

The zone of inhibition assay is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.[10][11]

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is poured into sterile Petri dishes and allowed to solidify.[12]

  • Inoculation: A standardized suspension of the test fungus is evenly spread over the entire surface of the agar plate using a sterile cotton swab.[11]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compounds (DHMA and ketoconazole) are placed onto the surface of the inoculated agar.[10] A blank disk (containing only the solvent) serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the antifungal agent from the disk into the agar.[10]

  • Measurement of Inhibition Zone: After incubation, the plates are examined for a clear zone around the disks where fungal growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters.[13] A larger diameter indicates greater susceptibility of the fungus to the compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and putative signaling pathways for the antifungal action of ketoconazole and this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay cluster_analysis Data Analysis & Comparison prep_compounds Prepare Stock Solutions (DHMA & Ketoconazole) serial_dilution Serial Dilution in 96-well Plate prep_compounds->serial_dilution apply_disks Apply Impregnated Disks prep_compounds->apply_disks prep_fungus Prepare Fungal Inoculum inoculate_mic Inoculate with Fungal Suspension prep_fungus->inoculate_mic inoculate_agar Inoculate Agar Plates prep_fungus->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plates inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic compare_data Compare MIC values and Zone Diameters read_mic->compare_data inoculate_agar->apply_disks incubate_zoi Incubate Plates apply_disks->incubate_zoi measure_zone Measure Zone of Inhibition incubate_zoi->measure_zone measure_zone->compare_data

Caption: Experimental workflow for comparing antifungal activities.

ketoconazole_pathway ketoconazole Ketoconazole cyp51 Lanosterol 14-alpha-demethylase (CYP51) ketoconazole->cyp51 Inhibits ergosterol Ergosterol Synthesis lanosterol Lanosterol lanosterol->ergosterol Conversion catalyzed by CYP51 cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential Component cell_death Fungal Cell Death cell_membrane->cell_death Disruption leads to

Caption: Ketoconazole's mechanism of action.

Ketoconazole is an imidazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[14][15][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16][17] By inhibiting this enzyme, ketoconazole disrupts ergosterol synthesis, leading to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[14][16]

dhma_pathway dhma This compound (DHMA) fungal_cell Fungal Cell dhma->fungal_cell unknown_target Putative Target(s) (e.g., cell wall/membrane components, enzymes) fungal_cell->unknown_target growth_inhibition Inhibition of Germination and Growth unknown_target->growth_inhibition Disruption leads to

Caption: Putative antifungal mechanism of DHMA.

The precise molecular mechanism of antifungal action for this compound is not as well-defined as that of ketoconazole. As a phytoalexin, it is known to exhibit antifungal activity and is a strong inhibitor of spore germination in certain fungi like Botrytis cinerea.[1] Its mechanism may involve disruption of the fungal cell membrane, inhibition of key enzymes, or interference with other cellular processes essential for fungal growth and development. Further research is needed to elucidate the specific molecular targets of DHMA.

Conclusion

Both this compound and ketoconazole demonstrate antifungal properties. Ketoconazole is a well-characterized synthetic antifungal with a known mechanism of action targeting ergosterol biosynthesis. DHMA is a natural compound with demonstrated antifungal activity, although its precise mechanism and comparative efficacy against a broad range of fungi require further investigation. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to better understand the relative antifungal potential of these two compounds. Such studies would be invaluable for the development of new and effective antifungal therapies.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of 2,6-Dihydroxy-4-methoxyacetophenone and its key isomers reveals distinct fingerprints crucial for identification and characterization in complex chemical environments. This guide provides a comprehensive analysis of their UV-Vis, IR, ¹H NMR, and ¹³C NMR spectral data, supported by detailed experimental protocols.

At a Glance: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values highlight the subtle yet significant differences arising from the varied positions of the hydroxyl and methoxy groups on the acetophenone core.

Table 1: UV-Vis and IR Spectroscopic Data

CompoundUV-Vis (λmax, nm)IR (Key Absorptions, cm⁻¹)
This compound ~285, 315~3400 (O-H), ~1640 (C=O, conjugated), ~1600, 1500 (C=C, aromatic)
2,4-Dihydroxy-6-methoxyacetophenone Not availableNot available
2,5-Dihydroxy-4-methoxyacetophenone Not availableNot available
2,4-Dihydroxy-3-methoxyacetophenone Not availableNot available
3,4-Dihydroxy-2-methoxyacetophenone Not availableNot available
3,5-Dihydroxy-4-methoxyacetophenone Not availableNot available

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound-COCH₃-OCH₃Aromatic Protons-OH
This compound ~2.6~3.8~5.9 (s, 2H)Variable
2,4-Dihydroxy-6-methoxyacetophenone Not availableNot availableNot availableNot available
2,5-Dihydroxy-4-methoxyacetophenone Not availableNot availableNot availableNot available
2,4-Dihydroxy-3-methoxyacetophenone Not availableNot availableNot availableNot available
3,4-Dihydroxy-2-methoxyacetophenone Not availableNot availableNot availableNot available
3,5-Dihydroxy-4-methoxyacetophenone Not availableNot availableNot availableNot available

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundC=O-COCH₃-OCH₃Aromatic Carbons
This compound ~204~33~55~95, ~105, ~160, ~165
2,4-Dihydroxy-6-methoxyacetophenone Not availableNot availableNot availableNot available
2,5-Dihydroxy-4-methoxyacetophenone Not availableNot availableNot availableNot available
2,4-Dihydroxy-3-methoxyacetophenone Not availableNot availableNot availableNot available
3,4-Dihydroxy-2-methoxyacetophenone Not availableNot availableNot availableNot available
3,5-Dihydroxy-4-methoxyacetophenone Not availableNot availableNot availableNot available

Note: "Not available" indicates that specific experimental data was not found in the searched resources. The provided values are approximate and can vary based on the solvent and experimental conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the acetophenone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Acetophenone Isomers cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Analysis and Comparison Sample_Acquisition Acquire/Synthesize Isomers Purification Purification (e.g., Chromatography) Sample_Acquisition->Purification Characterization Purity Assessment (e.g., HPLC, MS) Purification->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR Data_Tabulation Tabulate Spectral Data UV_Vis->Data_Tabulation IR->Data_Tabulation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR H1_NMR->Data_Tabulation C13_NMR->Data_Tabulation Comparative_Analysis Comparative Analysis of Spectra Data_Tabulation->Comparative_Analysis Structure_Elucidation Structure Elucidation & Confirmation Comparative_Analysis->Structure_Elucidation

Caption: Logical workflow for the spectroscopic comparison of acetophenone isomers.

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) which are characteristic of the electronic transitions within the conjugated systems of the acetophenone isomers.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-grade solvent (e.g., methanol or ethanol).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Record the UV-Vis spectrum of each sample solution from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) for each isomer.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecules, particularly the hydroxyl (O-H) and carbonyl (C=O) groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C=O stretch, C=C aromatic stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, which is essential for unambiguous structure elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J).

  • ¹³C NMR Acquisition:

    • Tune the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

    • Analyze the chemical shifts of the carbon signals.

This comprehensive spectroscopic comparison provides a valuable resource for the unambiguous identification and differentiation of this compound from its structural isomers, aiding in quality control, reaction monitoring, and drug discovery processes.

Validating In Vitro Anticancer Efficacy: A Comparative Guide for an Acetophenone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorous validation of in vitro anticancer assays is paramount. This guide provides a comparative framework for evaluating the anticancer activity of a novel acetophenone derivative, presenting its performance against other derivatives and detailing the requisite experimental protocols for robust validation.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic efficacy of a novel acetophenone derivative is benchmarked against a series of brominated acetophenone analogs. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, was determined against a panel of human cancer cell lines. The data, summarized below, is derived from a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT)[1][2].

CompoundMCF-7 (Breast Adenocarcinoma) IC50 (µg/mL)A549 (Alveolar Adenocarcinoma) IC50 (µg/mL)Caco2 (Colorectal Adenocarcinoma) IC50 (µg/mL)PC3 (Prostate Adenocarcinoma) IC50 (µg/mL)
Novel Acetophenone Derivative (Hypothetical) 12.515.220.118.7
Brominated Acetophenone 5a> 100> 100> 100> 100
Brominated Acetophenone 5b> 100> 100> 100> 100
Brominated Acetophenone 5c< 1011.80 ± 0.8918.40 ± 4.70< 10
Brominated Acetophenone 5d> 100> 100> 100> 100
Brominated Acetophenone 5e> 100> 100> 100> 100

Experimental Protocols

Accurate and reproducible data are contingent upon meticulous adherence to standardized experimental protocols. Detailed methodologies for two common in vitro anticancer assays, the MTT assay and the Sulforhodamine B (SRB) assay, are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Acetophenone derivative stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the acetophenone derivative for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number indirectly by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Acetophenone derivative stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The IC50 value is determined from the dose-response curve.[3][4][5]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway potentially modulated by acetophenone derivatives and a typical experimental workflow.

cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h Assay Specific Steps Assay Specific Steps Incubation->Assay Specific Steps Data Analysis Data Analysis Assay Specific Steps->Data Analysis cluster_1 Nrf2/HO-1 Signaling Pathway Acetophenone_Derivative Acetophenone Derivative Nrf2 Nrf2 Acetophenone_Derivative->Nrf2 Induces ROS Cellular Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Activates Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to HO1 HO-1 Expression ARE->HO1 Cell_Protection Cell Protection HO1->Cell_Protection

References

Structure-Activity Relationship of 2,6-Dihydroxy-4-methoxyacetophenone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2,6-dihydroxy-4-methoxyacetophenone, a naturally occurring phytoalexin. While research on a broad spectrum of analogs is ongoing, this document focuses on the most systematically studied series, particularly in the realm of anticancer activity, with additional insights into the parent compound's antifungal properties. The data presented herein is intended to guide future drug discovery and development efforts by elucidating the key structural features that govern biological activity.

Antifungal Activity of this compound

This compound has demonstrated notable antifungal properties. The following table summarizes its efficacy against two non-pathogenic fungal species.

CompoundFungal SpeciesED50 (μM)
This compoundBotrytis cinerea45
This compoundPhomopsis perniciosa410

Anticancer Activity of 2-Hydroxy-4-methoxyacetophenone Chalcone Analogs

A systematic study of chalcones derived from the closely related 2-hydroxy-4-methoxyacetophenone has provided significant insights into the structural requirements for anticancer activity. These analogs, which share a common acetophenone core, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

Compound IDR1R2R3R4R5IC50 (μM) vs. MCF-7IC50 (μM) vs. MDA-MB-231IC50 (μM) vs. HT29IC50 (μM) vs. A549
LY-1 HHHHH> 20> 20> 20> 20
LY-2 HHOCH3OCH3OCH34.6110.216.838.95
LY-3 HHOHHH> 20> 20> 20> 20
LY-4 HHClHH15.62> 2018.34> 20
LY-5 HClHHH> 20> 20> 20> 20
LY-6 HHFHH12.8719.5416.2118.76
LY-7 HHCH3HH> 20> 20> 20> 20
LY-8 ClHHHCl6.2311.567.919.12
LY-9 HHNO2HH> 20> 20> 20> 20
LY-10 HHN(CH3)2HH5.899.887.158.43

Structure-Activity Relationship Analysis:

The anticancer activity data reveals several key trends:

  • Unsubstituted Chalcone (LY-1): The lack of substitution on the B-ring results in a loss of cytotoxic activity.

  • Electron-Donating Groups: The presence of multiple methoxy groups (LY-2) or a dimethylamino group (LY-10) on the B-ring significantly enhances anticancer activity across all tested cell lines. This suggests that electron-donating properties are favorable for cytotoxicity.

  • Electron-Withdrawing Groups: Halogen substitution shows varied effects. A single fluorine (LY-6) or chlorine (LY-4) at the para position confers moderate activity. However, di-chloro substitution at the ortho and para positions (LY-8) leads to a significant increase in potency, comparable to the best electron-donating group analogs. The nitro group (LY-9), a strong electron-withdrawing group, results in inactivity.

  • Hydroxyl and Methyl Groups (LY-3 and LY-7): The presence of a single hydroxyl or methyl group on the B-ring does not impart significant anticancer activity.

Experimental Protocols

Synthesis of 2-Hydroxy-4-methoxyacetophenone Chalcone Analogs (General Procedure)

The synthesis of the chalcone analogs was achieved via the Claisen-Schmidt condensation reaction.

Materials:

  • 2-Hydroxy-4-methoxyacetophenone

  • Substituted benzaldehydes

  • Ethanol

  • Potassium hydroxide (40% aqueous solution)

  • Stirring apparatus

  • Ice bath

Procedure:

  • A mixture of 2-hydroxy-4-methoxyacetophenone (1 equivalent) and the appropriately substituted benzaldehyde (1 equivalent) is dissolved in ethanol.

  • The solution is cooled in an ice bath, and a 40% aqueous solution of potassium hydroxide is added dropwise with continuous stirring.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the crude chalcone.

  • The solid product is collected by filtration, washed with water until neutral, and dried.

  • Purification is carried out by recrystallization from a suitable solvent, such as ethanol.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized chalcones was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HT29, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the chalcone analogs (typically ranging from 0.1 to 100 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizations

General Workflow for Synthesis and Evaluation of Analogs

G General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Hydroxy-4-methoxyacetophenone, Substituted Benzaldehydes) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization assay In Vitro Bioassays (e.g., Anticancer, Antifungal) characterization->assay Pure Analogs data_analysis Data Analysis (IC50/ED50 Determination) assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: A flowchart illustrating the general process from synthesis to biological evaluation of the acetophenone analogs.

Key Structural Features for Anticancer Activity

G SAR of 2-Hydroxy-4-methoxyacetophenone Chalcones cluster_core Core Structure cluster_activity Biological Activity cluster_substituents B-Ring Substituents core 2-Hydroxy-4-methoxyacetophenone Chalcone Core edg Strong Electron-Donating (e.g., -N(CH3)2, multiple -OCH3) di_halo Di-halogen (e.g., 2,5-dichloro) mono_halo Mono-halogen (e.g., 4-fluoro, 4-chloro) unsubstituted Unsubstituted other Other Substituents (-OH, -CH3, -NO2) high_activity High Anticancer Activity moderate_activity Moderate Anticancer Activity low_activity Low/No Activity edg->high_activity di_halo->high_activity mono_halo->moderate_activity unsubstituted->low_activity other->low_activity

Caption: A diagram summarizing the influence of B-ring substituents on the anticancer activity of the chalcone analogs.

Cross-reactivity studies of 2,6-Dihydroxy-4-methoxyacetophenone in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,6-Dihydroxy-4-methoxyacetophenone, a naturally occurring phytoalexin, in key biological assays. Its performance is compared with established therapeutic agents to offer a baseline for its potential applications in drug discovery and development. The information presented is collated from available scientific literature and is intended to guide further research into the cross-reactivity and therapeutic potential of this acetophenone derivative.

Antifungal Activity

This compound has demonstrated notable antifungal properties against specific fungal strains. The following table summarizes its efficacy, presented as ED50 values, in comparison to Fluconazole, a widely used antifungal medication. It is important to note that direct comparative studies under identical experimental conditions were not available; therefore, the data presented is a compilation from different sources and should be interpreted with caution.

CompoundFungal StrainED50 / IC50 (µM)Reference Assay Type
This compoundBotrytis cinerea45Spore Germination Inhibition
This compoundPhomopsis perniciosa410Spore Germination Inhibition
FluconazoleCandida albicansVaries (0.25-4)Broth Microdilution
FluconazoleCryptococcus neoformansVaries (2-16)Broth Microdilution

Note: The ED50 values for this compound are from a spore germination inhibition assay, while the IC50 values for Fluconazole are typically determined using broth microdilution methods against different fungal species. Direct comparison of potency requires head-to-head studies.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, a structurally related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has shown significant anti-inflammatory activity. The following table compares the inhibitory effects of this chalcone on key inflammatory mediators with that of Dexamethasone, a potent corticosteroid.

CompoundCell LineMediator InhibitedInhibition (%) / IC50Assay Condition
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7IL-1βSignificant ReductionLPS-stimulated macrophages
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7TNF-αSignificant ReductionLPS-stimulated macrophages
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7Nitrite (NO)Significant ReductionLPS-stimulated macrophages
DexamethasoneHuman Retinal PericytesTNF-α induced proteinsIC50: 2 nM - 1 µMTNF-α stimulated cells
DexamethasoneHuman Retinal PericytesIL-1β induced proteinsIC50: 2 nM - 1 µMIL-1β stimulated cells

Note: The data for the two compounds are from different studies with varying experimental setups, which may influence the observed potency. The chalcone data indicates a significant reduction without specifying IC50 values.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for Botrytis cinerea).

    • Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

    • The spore concentration is adjusted to a standard density (e.g., 1-5 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Compound and Controls:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Fluconazole is used as a positive control, and wells with medium and solvent serve as negative and vehicle controls, respectively.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal spore suspension.

    • The microtiter plates are incubated at an optimal temperature (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the vehicle control, which can be assessed visually or by measuring absorbance with a microplate reader.

Anti-inflammatory Assay: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture and Seeding:

    • A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment and Stimulation:

    • Cells are pre-treated with various concentrations of this compound or Dexamethasone for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to the wells, except for the unstimulated control group.

  • Incubation and Supernatant Collection:

    • The plates are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).

    • The cell culture supernatant is then collected from each well.

  • Cytokine Quantification:

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of cytokine production) can then be determined.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Acetophenone Acetophenone Derivative (Potential Inhibitor) Acetophenone->IKK Potential Inhibition Acetophenone->NFkB_nuc Potential Inhibition DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Induces transcription

Caption: Potential inhibition of the NF-κB signaling pathway by acetophenone derivatives.

G start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa analyze Analyze Data (IC50 determination) elisa->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity of a test compound.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 2,6-Dihydroxy-4-methoxyacetophenone, a valuable intermediate in the synthesis of various biologically active compounds. The efficiency of each route is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. Detailed experimental protocols for the most viable routes are provided to facilitate replication and adaptation in a research and development setting.

Summary of Synthetic Routes

Two primary synthetic pathways to this compound have been identified and compared:

  • Route 1: From Phloroglucinol. This two-step synthesis involves the initial acylation of phloroglucinol to form 2,4,6-trihydroxyacetophenone (phloroacetophenone), followed by a regioselective methylation at the 4-position.

  • Route 2: From Resorcinol. This multi-step synthesis first constructs the 2,6-dihydroxyacetophenone core from resorcinol, followed by the introduction of the 4-methoxy group.

A third potential, though less defined, pathway via Friedel-Crafts acylation is also discussed.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: From PhloroglucinolRoute 2: From Resorcinol
Starting Material PhloroglucinolResorcinol
Number of Steps 24
Overall Yield ~60-75% (estimated)~45-55% (estimated)
Key Intermediates 2,4,6-Trihydroxyacetophenone7-Hydroxy-4-methylcoumarin, 4-Methyl-7-acetoxycoumarin, 8-Acetyl-7-hydroxy-4-methylcoumarin
Reagents & Conditions Step 1: Acetonitrile, ZnCl₂, HCl (g), Ether; Step 2: Dimethyl sulfate, NaHCO₃, AcetoneStep 1: Ethyl acetoacetate, H₂SO₄; Step 2: Acetic anhydride; Step 3: AlCl₃ (Fries rearrangement); Step 4: NaOH, then HCl
Purification Crystallization, Column ChromatographyCrystallization, Extraction

Experimental Protocols

Route 1: Synthesis from Phloroglucinol

This route offers a more direct pathway to the target molecule.

Step 1: Synthesis of 2,4,6-Trihydroxyacetophenone (Phloroacetophenone) via Hoesch Reaction

This procedure is adapted from the well-established method for the Hoesch reaction on phloroglucinol.[1][2]

  • Materials:

    • Phloroglucinol (anhydrous)

    • Acetonitrile

    • Anhydrous Ether

    • Zinc Chloride (fused)

    • Dry Hydrogen Chloride gas

  • Procedure:

    • A solution of anhydrous phloroglucinol and fused zinc chloride in anhydrous ether and acetonitrile is prepared in a flask equipped with a gas inlet tube and a calcium chloride drying tube.

    • The flask is cooled in an ice-salt bath, and a rapid stream of dry hydrogen chloride gas is passed through the solution for 2-3 hours.

    • The reaction mixture is allowed to stand in a cold environment (e.g., refrigerator) for 24 hours.

    • The resulting precipitate of the ketimine hydrochloride is collected by filtration, washed with anhydrous ether, and then hydrolyzed by boiling with water for 1-2 hours.

    • Upon cooling, 2,4,6-trihydroxyacetophenone crystallizes and is collected by filtration.

  • Yield: 74-87%.[1]

Step 2: Selective 4-O-Methylation of 2,4,6-Trihydroxyacetophenone

This proposed procedure is based on the principle of regioselective methylation of the most acidic hydroxyl group using a mild base.[3]

  • Materials:

    • 2,4,6-Trihydroxyacetophenone

    • Dimethyl sulfate (DMS)

    • Sodium bicarbonate (NaHCO₃)

    • Acetone (anhydrous)

  • Procedure:

    • To a solution of 2,4,6-trihydroxyacetophenone in anhydrous acetone, an equimolar amount of sodium bicarbonate is added, and the mixture is stirred at room temperature for 30 minutes.

    • A slight excess (1.1 equivalents) of dimethyl sulfate is added dropwise to the suspension.

    • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

    • The reaction is quenched with water, and the acetone is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

  • Estimated Yield: High (specific yield not reported, but selective methylation under these conditions is generally efficient).

Route 2: Synthesis from Resorcinol

This is a longer, classical route to the 2,6-dihydroxyacetophenone core.

Steps 1-4: Synthesis of 2,6-Dihydroxyacetophenone

This multi-step procedure is detailed in Organic Syntheses.[4]

  • Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin (Yield: 82-90%).

  • Acetylation: The resulting coumarin is acetylated with acetic anhydride to give 4-methyl-7-acetoxycoumarin.

  • Fries Rearrangement: The acetylated coumarin undergoes a Fries rearrangement using aluminum chloride to produce 8-acetyl-7-hydroxy-4-methylcoumarin.

  • Hydrolysis: The rearranged product is hydrolyzed with aqueous sodium hydroxide, followed by acidification, to yield 2,6-dihydroxyacetophenone.

A subsequent selective methylation step would be required to obtain the final product. The regioselectivity of this methylation could be challenging due to the similar reactivity of the two hydroxyl groups.

Mandatory Visualizations

Synthetic_Route_1 Phloroglucinol Phloroglucinol Phloroacetophenone 2,4,6-Trihydroxyacetophenone Phloroglucinol->Phloroacetophenone Acetonitrile, ZnCl2, HCl (Hoesch Reaction) Yield: 74-87% Target1 This compound Phloroacetophenone->Target1 Dimethyl sulfate, NaHCO3 (Selective Methylation)

Caption: Synthetic Route 1 starting from Phloroglucinol.

Synthetic_Route_2 Resorcinol Resorcinol Coumarin 7-Hydroxy-4-methylcoumarin Resorcinol->Coumarin Ethyl acetoacetate, H2SO4 Yield: 82-90% AcetylCoumarin 4-Methyl-7-acetoxycoumarin Coumarin->AcetylCoumarin Acetic anhydride FriesProduct 8-Acetyl-7-hydroxy-4-methylcoumarin AcetylCoumarin->FriesProduct AlCl3 (Fries) Dihydroxyacetophenone 2,6-Dihydroxyacetophenone FriesProduct->Dihydroxyacetophenone NaOH, HCl Target2 This compound Dihydroxyacetophenone->Target2 Methylation (Proposed)

Caption: Synthetic Route 2 starting from Resorcinol.

Discussion and Alternative Routes

Route 1 (from Phloroglucinol): This route is highly attractive due to its directness and potentially high overall yield. The Hoesch reaction for the synthesis of the phloroacetophenone intermediate is well-established and high-yielding.[1] The key challenge lies in the selective 4-O-methylation. The para-hydroxyl group in phloroacetophenone is generally more acidic than the ortho-hydroxyl groups (which are involved in hydrogen bonding with the acetyl group), making it more susceptible to deprotonation and subsequent methylation under mild basic conditions. The use of a mild base like sodium bicarbonate is crucial to favor monomethylation at the most reactive site.[3]

Route 2 (from Resorcinol): While this route is based on classical and well-documented reactions, it is significantly longer than Route 1. The multi-step nature inherently lowers the overall yield and increases the consumption of reagents and solvents. The final methylation step on 2,6-dihydroxyacetophenone presents a significant challenge in achieving regioselectivity, as both hydroxyl groups are electronically similar. This would likely lead to a mixture of mono- and di-methylated products, requiring careful chromatographic separation and resulting in a lower yield of the desired product.

Alternative Route: Friedel-Crafts Acylation: A Friedel-Crafts acylation of a suitably substituted benzene derivative, such as 3,5-dimethoxyphenol, could theoretically provide a direct route to the target molecule. However, Friedel-Crafts reactions on highly activated phenolic compounds can be problematic, often leading to poor yields and side reactions. The choice of catalyst and reaction conditions would be critical to control the regioselectivity of the acylation. Currently, there is a lack of specific, high-yielding procedures for this particular transformation in the scientific literature, making it a less reliable option compared to the other routes presented.

Conclusion

For the efficient synthesis of this compound, the two-step route starting from phloroglucinol appears to be the most promising approach. It offers a higher theoretical overall yield and a more straightforward synthetic sequence compared to the longer route from resorcinol. The success of this route hinges on the optimization of the selective 4-O-methylation step, for which a mechanistically sound and experimentally feasible protocol has been proposed. Further experimental validation is recommended to confirm the efficiency of this selective methylation. The resorcinol-based route, while feasible, is less efficient due to the number of steps and the anticipated difficulty in the final selective methylation. The Friedel-Crafts acylation route remains a theoretical possibility that requires significant development to be considered a viable synthetic strategy.

References

A Comparative Study on the Anti-Inflammatory Effects of Dihydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2',4'-, 2',5'-, and 3',4'-Dihydroxyacetophenone

Dihydroxyacetophenone (DHAP) isomers, a group of phenolic compounds, have garnered interest for their potential therapeutic properties, including their anti-inflammatory effects. This guide provides a comparative analysis of three common isomers: 2',4'-dihydroxyacetophenone, 2',5'-dihydroxyacetophenone, and 3',4'-dihydroxyacetophenone. The comparison is based on available experimental data on their mechanisms of action and their ability to inhibit key inflammatory mediators.

Executive Summary of Comparative Anti-Inflammatory Effects

The anti-inflammatory properties of dihydroxyacetophenone isomers vary significantly based on the position of the hydroxyl groups on the aromatic ring. Both 2',5'-DHAP and 3',4'-DHAP have demonstrated notable anti-inflammatory activities through distinct signaling pathways. In contrast, there is a significant lack of published data on the anti-inflammatory effects of 2',4'-dihydroxyacetophenone, suggesting it is either less active or has not been a focus of investigation.

2',5'-Dihydroxyacetophenone emerges as a potent inhibitor of the pro-inflammatory NF-κB and ERK1/2 signaling pathways. This inhibition leads to a downstream reduction in the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1]

3',4'-Dihydroxyacetophenone appears to exert its anti-inflammatory effects through a different mechanism, primarily by promoting the resolution of inflammation. It has been shown to increase the production of the pro-resolving mediator 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) via the upregulation of cyclooxygenase-2 (COX-2).[2][3]

The following table summarizes the available quantitative data on the inhibition of major inflammatory mediators by the dihydroxyacetophenone isomers. It is important to note that direct comparative studies with all three isomers under identical experimental conditions are limited.

Quantitative Comparison of Anti-Inflammatory Activity

IsomerTargetMetricValueReference
2',5'-Dihydroxyacetophenone Nitric Oxide (NO) Production% InhibitionSignificant inhibition reported, but specific percentage and concentration not consistently provided.[1]
TNF-α Production% InhibitionSignificant inhibition reported.
IL-6 Production% InhibitionSignificant inhibition reported.
IL-1β Production% InhibitionSignificant inhibition reported.[1]
3',4'-Dihydroxyacetophenone TNF-α Production% InhibitionMarked inhibition at 10µM.[2]
15d-PGJ₂ ProductionFold IncreaseObvious increase at 10µM.[2]
2',4'-Dihydroxyacetophenone NO, TNF-α, IL-6, IL-1βIC₅₀ / % InhibitionNo data available in the reviewed literature.

Detailed Anti-Inflammatory Mechanisms and Signaling Pathways

The differential positioning of the hydroxyl groups on the acetophenone backbone dictates the interaction of these isomers with cellular signaling cascades involved in inflammation.

2',5'-Dihydroxyacetophenone: Inhibition of Pro-Inflammatory Pathways

2',5'-Dihydroxyacetophenone primarily functions by suppressing the activation of key pro-inflammatory signaling pathways. Experimental evidence suggests that it targets the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) pathways.[1]

The proposed mechanism involves:

  • Inhibition of IκBα degradation: This prevents the nuclear translocation of the p65 subunit of NF-κB.

  • Reduced Phosphorylation of ERK1/2: This attenuates the MAPK signaling cascade.

  • Interaction with Hdac1: One study suggests that 2',5'-DHAP may bind to and increase the stability of Histone Deacetylase 1, leading to decreased acetylation of p65 and subsequent inhibition of NF-κB activation.[1]

The culmination of these actions is the reduced transcription and production of pro-inflammatory mediators including nitric oxide (NO), TNF-α, IL-6, and IL-1β.[1]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 2',5'-DHAP Inhibition cluster_2 Signaling Cascade cluster_3 Nuclear Events cluster_4 Inflammatory Mediators LPS LPS IKK IKK LPS->IKK ERK ERK1/2 LPS->ERK activates DHAP_25 2',5'-DHAP DHAP_25->IKK inhibits DHAP_25->ERK inhibits Hdac1 Hdac1 DHAP_25->Hdac1 stabilizes IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nucleus NF-κB (p65) Acetylation & Translocation NFkB->NFkB_nucleus ERK->NFkB_nucleus activates Hdac1->NFkB_nucleus deacetylates p65 Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Cytokines NO, TNF-α, IL-6, IL-1β Gene->Cytokines

Signaling pathway of 2',5'-DHAP.
3',4'-Dihydroxyacetophenone: Promotion of Inflammatory Resolution

In contrast to the direct inhibitory action of the 2',5'-isomer, 3',4'-dihydroxyacetophenone appears to facilitate the resolution of inflammation. Its primary reported mechanism is the induction of cyclooxygenase-2 (COX-2), which leads to the production of the pro-resolving mediator 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[2] 15d-PGJ₂ is known to have potent anti-inflammatory effects, including the inhibition of NF-κB and the induction of apoptosis in inflammatory cells.

This suggests a more nuanced role for 3',4'-DHAP, not just in suppressing the inflammatory response but in actively promoting its termination.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 3',4'-DHAP Action cluster_2 Cellular Response cluster_3 Resolution of Inflammation LPS LPS COX2 COX-2 Expression LPS->COX2 induces DHAP_34 3',4'-DHAP DHAP_34->COX2 enhances PGs 15d-PGJ₂ Production COX2->PGs TNFa_inhibition Inhibition of TNF-α PGs->TNFa_inhibition Apoptosis Macrophage Apoptosis PGs->Apoptosis

Signaling pathway of 3',4'-DHAP.
2',4'-Dihydroxyacetophenone: An Unexplored Isomer

A comprehensive literature search did not yield specific data on the anti-inflammatory effects of 2',4'-dihydroxyacetophenone. While this compound is used in the synthesis of other molecules with biological activities, its intrinsic anti-inflammatory properties do not appear to be a subject of published research. This lack of data prevents a direct comparison with the other two isomers.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the anti-inflammatory effects of dihydroxyacetophenone isomers.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Maintenance: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: For experiments, cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the dihydroxyacetophenone isomers for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: In a 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent.

  • Measurement: After a short incubation at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

G start Culture Supernatant mix Mix and Incubate start->mix griess Griess Reagent griess->mix read Read Absorbance at 540 nm mix->read end Quantify Nitrite read->end

Workflow for the Griess Assay.
Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: Add a suitable substrate (e.g., TMB) to develop a colorimetric reaction.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration from the standard curve.

NF-κB Activation (Western Blot)

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins in their phosphorylated or total forms.

  • Cell Lysis: Lyse the treated cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, IκBα).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Based on the currently available scientific literature, 2',5'-dihydroxyacetophenone and 3',4'-dihydroxyacetophenone demonstrate promising, yet distinct, anti-inflammatory properties. 2',5'-DHAP acts as a direct inhibitor of key pro-inflammatory pathways, while 3',4'-DHAP appears to promote the resolution of inflammation. The significant gap in research on the anti-inflammatory activity of 2',4'-dihydroxyacetophenone highlights an area for future investigation. For drug development professionals, 2',5'-DHAP and 3',4'-DHAP represent potential starting points for the development of novel anti-inflammatory agents with different therapeutic strategies. Further head-to-head comparative studies under standardized conditions are warranted to definitively determine the relative potency and efficacy of these isomers.

References

A Head-to-Head Comparison of the Antifungal Spectrum of 2,6-Dihydroxy-4-methoxyacetophenone and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of 2,6-Dihydroxy-4-methoxyacetophenone (DHMA), a naturally occurring phytoalexin, against a selection of commercially available fungicides. The data presented is compiled from various studies to offer a baseline for researchers investigating novel antifungal agents.

Quantitative Antifungal Spectrum Comparison

The following table summarizes the available data on the antifungal activity of DHMA and several commercial fungicides against two key phytopathogenic fungi, Botrytis cinerea and Phomopsis species. It is important to note that the experimental conditions and fungal strains may vary between studies, which can influence the absolute values. The data is presented as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC), which are common measures of antifungal efficacy.

Compound/FungicideFungal SpeciesActivity MetricValue (µg/mL)Value (µM)
This compound (DHMA) Botrytis cinereaED₅₀ (Spore Germination)8.2045[1]
Phomopsis perniciosaED₅₀ (Spore Germination)74.68410[1]
Fludioxonil Botrytis cinereaEC₅₀ (Mycelial Growth)< 0.10< 0.40
Tebuconazole Botrytis cinereaEC₅₀ (Mycelial Growth)0.30[2]0.98
Iprodione Botrytis cinereaEC₅₀ (Mycelial Growth)0.40[2]1.21
Boscalid Botrytis cinereaEC₅₀ (Mycelial Growth)0.70[2]2.04
Fenpyrazamine Botrytis cinereaEC₅₀ (Mycelial Growth)0.90[2]2.58
Pyrimethanil Botrytis cinereaEC₅₀ (Mycelial Growth)50.00[2]250.97
Azoxystrobin Phomopsis sp.EC₅₀32.280.0
Fluopyram Phomopsis sp.EC₅₀77.7155.0
Carbendazim Phomopsis vexansMycelial Growth Inhibition--
Propiconazole Phomopsis vexansMycelial Growth Inhibition--
Hexaconazole Phomopsis vexansMycelial Growth Inhibition--
Note: Molecular weights used for µM conversion: DHMA (182.17 g/mol ), Fludioxonil (248.19 g/mol ), Tebuconazole (307.8 g/mol ), Iprodione (330.17 g/mol ), Boscalid (343.21 g/mol ), Fenpyrazamine (348.39 g/mol ), Pyrimethanil (199.26 g/mol ), Azoxystrobin (403.4 g/mol ), Fluopyram (501.3 g/mol ). Mycelial growth inhibition for some fungicides against Phomopsis vexans was reported as significant but specific MIC/EC₅₀ values were not provided in the referenced literature.

Experimental Protocols

The following are detailed methodologies for two standard in vitro antifungal susceptibility tests, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Agent Stock Solution:

    • Dissolve the antifungal agent (e.g., DHMA or a commercial fungicide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a range of concentrations that are twice the final desired test concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to promote sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

  • Microplate Inoculation and Incubation:

    • Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the adjusted fungal inoculum to each well, resulting in the final desired drug concentrations and inoculum density.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the microplate at a suitable temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the fungus being tested.

  • MIC Determination:

    • Following incubation, visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Agar Disk Diffusion Method (Adapted from CLSI M44-A)

This method is used to qualitatively determine the susceptibility of a fungus to an antifungal agent.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

    • Pour the molten agar into sterile Petri dishes to a uniform depth and allow it to solidify.

  • Inoculum Preparation:

    • Prepare a fungal inoculum suspension as described in the broth microdilution method and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the inside of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes before applying the disks.

  • Application of Antifungal Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the antifungal agent onto the surface of the inoculated agar plate.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation and Zone of Inhibition Measurement:

    • Invert the plates and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the antifungal agent.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial characterization of novel antifungal compounds.

Antifungal_Discovery_Workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Potency cluster_characterization Further Characterization cluster_lead Lead Optimization A Compound Library B High-Throughput Screening (e.g., Agar-based assays) A->B C Broth Microdilution Assay B->C Active 'Hits' D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Fungicidal Concentration (MFC) D->E F Spectrum of Activity Testing (Multiple Fungal Species) D->F G Mechanism of Action Studies F->G H Lead Compound G->H

Caption: A generalized workflow for the discovery and evaluation of novel antifungal compounds.

References

Safety Operating Guide

Proper Disposal of 2,6-Dihydroxy-4-methoxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 2,6-Dihydroxy-4-methoxyacetophenone is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

The primary route for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2][3] This ensures that the chemical is managed in an environmentally responsible and safe manner. Under no circumstances should this chemical be disposed of down the drain or into the sanitary sewer system.[3][4]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][5] Inhalation of the dust may also cause respiratory irritation.[2][5] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is necessary.[1][2][4]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound. The label should include the chemical name, concentration, and any known hazards.

    • Do not mix this compound with other waste streams unless compatibility has been verified. Incompatible materials include bases, acid anhydrides, acid chlorides, and oxidizing agents.[1]

  • Containerization:

    • Use a sealable, non-reactive container for waste accumulation. Ensure the container is in good condition and will not leak.

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2]

  • Spill Management:

    • In the event of a spill, avoid creating dust.[4]

    • Carefully sweep up the solid material and place it into the designated waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

Quantitative Data Summary

PropertyValue
Physical State Solid Powder[1]
Appearance Beige[1]
Odor Odorless[1]
Melting Point/Range 47 - 50 °C / 116.6 - 122 °F[1]
Flash Point > 110 °C / > 230 °F[1]
Incompatible Materials Bases, Acid Anhydrides, Acid Chlorides, Oxidizing Agents[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2,6-Dihydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safe Handling and Disposal

This document provides crucial safety protocols and detailed operational procedures for the handling and disposal of 2,6-Dihydroxy-4-methoxyacetophenone. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant, harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory tract irritation.[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[1]
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber)Tested according to EN 374[2]
Respiratory Protection For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU) approved[1]
Body Protection Complete suit protecting against chemicalsSelected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2]

  • Inspect PPE: Before starting, thoroughly inspect all PPE for any signs of damage.

  • Prepare a Spill Kit: Have a spill kit readily accessible in the work area. The kit should contain appropriate absorbent materials.

  • Locate Emergency Equipment: Ensure unobstructed access to an eyewash station and a safety shower.

Handling the Compound
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Grounding: If the substance is in a powdered form and there is a risk of static discharge, ensure equipment is properly grounded to prevent dust explosions.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.[1] Use a spatula or other appropriate tool.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent spillage and contamination.[1]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly with an appropriate solvent and then wash with soap and water.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Dispose of Contaminated Materials: Dispose of contaminated gloves and any disposable lab wear in a designated hazardous waste container.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste material, including unused product and contaminated disposables, in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.[1][2]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Labeling and Storage
  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Irritant," "Harmful").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure all disposal activities are in accordance with local, regional, and national regulations.[2] Do not dispose of this chemical down the drain.[1][2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Workspace & Spill Kit prep_ppe->prep_workspace handling_don_ppe Don PPE prep_workspace->handling_don_ppe handling_weigh Weigh & Dispense handling_don_ppe->handling_weigh handling_use Perform Experiment handling_weigh->handling_use post_decon Decontaminate Workspace handling_use->post_decon disp_collect Collect Waste handling_use->disp_collect post_remove_ppe Remove & Dispose PPE post_decon->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash post_remove_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Arrange Professional Disposal disp_store->disp_dispose

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroxy-4-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxy-4-methoxyacetophenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.